2-Bromo-beclomethasone dipropionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-18-17-9-8-16-11-20(31)19(29)12-25(16,4)27(17,30)21(32)13-26(18,28)5/h11-12,15,17-18,21,32H,6-10,13-14H2,1-5H3/t15-,17-,18-,21-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLMMPLHIXHNOX-SZOXAQLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C(=CC43C)Br)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C(=C[C@@]43C)Br)Cl)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BrClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747215 | |
| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204582-47-7 | |
| Record name | 2-Bromo-beclomethasone dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204582477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (11beta,16beta)-2-Bromo-9-chloro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-diene-17,21-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-BECLOMETHASONE DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14T20R1TBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-beclomethasone dipropionate is a halogenated synthetic corticosteroid, a derivative of the well-established anti-inflammatory agent, beclomethasone dipropionate. While the parent compound is extensively studied and utilized in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis, specific data on the 2-bromo derivative is sparse in publicly accessible literature. This technical guide synthesizes the available information on this compound, including its chemical properties and synthesis. In the absence of direct experimental data, this guide also extrapolates potential biological activity and mechanisms of action based on the known pharmacology of beclomethasone dipropionate and the general principles of corticosteroid structure-activity relationships. This document aims to provide a foundational resource for researchers interested in the further investigation and development of this compound.
Introduction
Beclomethasone dipropionate is a potent glucocorticoid that has been a cornerstone in the management of chronic inflammatory diseases for decades.[1] It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, beclomethasone-17-monopropionate (B-17-MP), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[2] The introduction of halogen atoms into the steroid nucleus is a common strategy in medicinal chemistry to modulate the potency, pharmacokinetics, and side-effect profile of corticosteroids. The addition of a bromine atom at the 2-position of the beclomethasone dipropionate scaffold represents a specific modification, the full implications of which are yet to be thoroughly elucidated. This guide provides a comprehensive overview of what is currently known about this compound and outlines potential avenues for future research.
Chemical Properties and Data
This compound is characterized by the addition of a bromine atom at the C-2 position of the beclomethasone dipropionate steroid core.[3]
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₆BrClO₇ | [4] |
| Molecular Weight | 599.94 g/mol | [4] |
| CAS Number | 1204582-47-7 | [4] |
| Systematic Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 217-218 °C | [6] |
Table 1: Physicochemical Properties of this compound
Synthesis
The synthesis of this compound was first described in a 1988 report commissioned by Glaxo (now GlaxoSmithKline).[3][5] The primary method involves the electrophilic bromination of beclomethasone dipropionate. A key challenge in this synthesis is achieving regioselectivity, specifically targeting the C-2 position.[3]
General Synthetic Approach
The synthesis generally proceeds as follows:
-
Starting Material : Beclomethasone dipropionate.
-
Reaction : Electrophilic bromination using a suitable brominating agent (e.g., bromine or an N-bromo-succinimide) in an organic solvent.[3]
-
Purification : The crude product is purified to isolate the 2-bromo derivative.
Experimental Protocol (Based on available literature)
While a detailed, step-by-step protocol from the original Glaxo report (WAP/88/007) is not publicly available, a published study provides a summary of the isolation and purification procedure.[5]
Materials:
-
Mother liquor from the first crystallization of beclomethasone dipropionate (containing the brominated compound)
-
Hexane
-
Ethyl acetate
-
Silica gel
-
Nitrogen gas
Procedure:
-
The brominated compound was isolated from the mother liquor of the initial crystallization of beclomethasone dipropionate (from a 10 g batch).[5]
-
The isolated material was dissolved in a hexane:ethyl acetate (8:1 v/v) solution.[5]
-
The solution was subjected to flash-column silica gel chromatography.[5]
-
The column was eluted with the hexane:ethyl acetate solvent system under nitrogen pressure (20 psi).[5]
-
This procedure was repeated with subsequent batches to accumulate a sufficient amount of the product.[5]
-
The combined fractions containing the desired product were further fractionated using a fresh silica gel column.[5]
-
One of the resulting fractions (162 mg) yielded crystals of this compound.[5]
-
The crystals were recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield 47 mg of pure product.[5]
Characterization:
The structure and purity of the synthesized compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass spectrometry (MS)
-
X-ray crystallography [3]
Biological Activity and Mechanism of Action (Hypothesized)
Direct experimental data on the biological activity and mechanism of action of this compound are not available in the current literature. However, based on the well-understood pharmacology of its parent compound, beclomethasone dipropionate, and the known effects of halogenation on corticosteroids, a putative mechanism can be proposed.
Glucocorticoid Receptor-Mediated Signaling
Like other corticosteroids, this compound is expected to exert its effects by binding to the glucocorticoid receptor (GR). The general mechanism of GR activation and signaling is depicted below.
Caption: Glucocorticoid Receptor Signaling Pathway.
It is hypothesized that this compound, like its parent compound, acts as a prodrug and is hydrolyzed to its active monopropionate form. This active metabolite would then bind to the cytoplasmic GR, leading to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and translocation into the nucleus. Inside the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.
-
Transrepression: The GR dimer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Potential Influence of 2-Bromo Substitution
The introduction of a bromine atom at the C-2 position could potentially influence several aspects of the molecule's activity:
-
Receptor Binding Affinity: Halogenation can alter the electronic and steric properties of the steroid, which may affect its binding affinity for the GR. The impact of a 2-bromo substitution on GR binding is not documented and would require experimental determination.
-
Pharmacokinetics: The lipophilicity of the molecule could be altered by the bromine atom, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The C-2 position is part of the A-ring, which is susceptible to metabolic modifications. The presence of a bromine atom might influence the rate and pattern of metabolism.
Experimental Protocols for Characterization
For researchers aiming to investigate the properties of this compound, a series of in vitro and in vivo experiments would be necessary. A hypothetical experimental workflow is outlined below.
Caption: Hypothetical Experimental Workflow for Characterization.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound and its potential metabolites for the human glucocorticoid receptor.
Methodology:
-
Receptor Source: Human recombinant GR or cytosol preparations from cells expressing GR.
-
Radioligand: [³H]-Dexamethasone.
-
Procedure:
-
A constant concentration of [³H]-Dexamethasone is incubated with the GR preparation in the presence of increasing concentrations of unlabeled this compound (competitor).
-
Incubations are carried out at 4°C for a sufficient time to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by dextran-coated charcoal or filtration).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
In Vitro Anti-inflammatory Assay (Cytokine Release)
Objective: To assess the in vitro anti-inflammatory potency of this compound.
Methodology:
-
Cell System: Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Stimulus: Lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound for 1-2 hours.
-
LPS is then added to the cell cultures to stimulate cytokine production.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Measurement: The concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ value (concentration of the compound that causes 50% inhibition of cytokine release) is calculated.
Quantitative Data Summary
As of the date of this guide, there is no publicly available quantitative data for this compound. For comparative purposes, the following table summarizes key quantitative data for beclomethasone dipropionate and its active metabolite.
| Compound | Parameter | Value | Reference |
| Beclomethasone dipropionate | Glucocorticoid Receptor Relative Binding Affinity (RBA) | 53 (relative to Dexamethasone = 100) | [7] |
| Beclomethasone-17-monopropionate | Glucocorticoid Receptor Relative Binding Affinity (RBA) | 1345 (relative to Dexamethasone = 100) | [7] |
| Beclomethasone dipropionate | Absolute Bioavailability (inhaled) | ~2% (as BDP), ~62% (as B-17-MP) | [8] |
| Beclomethasone-17-monopropionate | Plasma half-life (t½) | ~2.7 hours | [8] |
Table 2: Quantitative Data for Beclomethasone Dipropionate and its Active Metabolite. Data for this compound is not currently available.
Conclusion and Future Directions
This compound remains a largely uncharacterized derivative of a widely used corticosteroid. The available information points to a feasible synthetic route, but a significant gap exists in our understanding of its biological properties. Future research should prioritize the following:
-
Detailed Synthesis and Characterization: Publication of a detailed, reproducible synthetic protocol and comprehensive analytical characterization.
-
In Vitro Pharmacology: Determination of its binding affinity for the glucocorticoid receptor and its in vitro anti-inflammatory potency.
-
Pharmacokinetic Profiling: Investigation of its metabolic fate and pharmacokinetic parameters in relevant in vitro and in vivo systems.
-
Structure-Activity Relationship Studies: A systematic comparison with other halogenated beclomethasone dipropionate derivatives to understand the specific contribution of the 2-bromo substitution to its overall profile.
The elucidation of these properties will be crucial in determining whether this compound offers any therapeutic advantages over existing corticosteroids and warrants further development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Glucocorticoid activity and structure activity relationships in a series of some novel 17 alpha-ether-substituted steroids: influence of 17 alpha-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological action of two glucocorticoid alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromo-beclomethasone dipropionate chemical structure
An In-depth Technical Guide to 2-Bromo-beclomethasone Dipropionate
This guide provides a comprehensive technical overview of this compound, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position of the steroid nucleus modifies its chemical and physical properties, making it a subject of interest for researchers in medicinal chemistry and drug development. This document details its chemical structure, synthesis, characterization, and physicochemical properties, intended for an audience of researchers, scientists, and professionals in drug development.
Chemical Structure and Identity
This compound is a synthetic glucocorticoid and a brominated analogue of beclomethasone dipropionate.[1] It is often studied as an impurity or a reference compound in the analysis of beclomethasone dipropionate.[2] The core structure is a complex polycyclic steroid scaffold.
Systematic Name: (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate[3]
Molecular Formula: C₂₈H₃₆BrClO₇[2][4][5]
Molecular Weight: 599.94 g/mol [2][5]
Physicochemical and Spectroscopic Properties
The introduction of a bromine atom can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity compared to the parent compound.[4] Key physicochemical data are summarized below.
| Property | Value |
| Melting Point | 217-218 °C (490-491 K)[2][3] |
| Boiling Point (Predicted) | 667.5 ± 55.0 °C |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ |
| pKa (Predicted) | 12.88 ± 0.70 |
| Appearance | Crystalline Solid |
| Mass Spectrometry (MS+) | 599[3] |
Synthesis and Purification
The primary route to obtaining this compound involves the electrophilic bromination of beclomethasone dipropionate.[4] A key challenge in the synthesis is achieving regioselectivity to ensure the specific placement of the bromine atom at the C-2 position.[4]
A documented method for its preparation involves isolation from the mother liquor of beclomethasone dipropionate crystallization, as described in a 1988 study by Glaxo.[3][4]
Experimental Protocol: Isolation and Purification
The following protocol is based on the method described by Ketuly et al. (2009) in Acta Crystallographica Section E.[3]
-
Dissolution: The mother liquor from the initial crystallization of beclomethasone dipropionate (10 g) is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent mixture.[3]
-
Chromatography: The solution is subjected to flash-column chromatography using a silica gel stationary phase. The elution is carried out using nitrogen pressure at 20 psi.[3]
-
Fraction Collection and Repetition: Fractions are collected, and the process is repeated with multiple batches to accumulate sufficient material.[3]
-
Refractionation: The combined fractions are further purified by fractionation on a fresh silica gel column.[3]
-
Crystallization: One of the resulting fractions (e.g., 162 mg) is recrystallized from a hexane:ethyl acetate (3:1 v/v) mixture to yield pure crystals of this compound (e.g., 47 mg).[3]
Structural Characterization and Analysis
A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of the compound.
Crystallographic Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement and absolute configuration of the molecule.[4] Analysis reveals that the A-ring (the six-membered ring with the 1,4-diene-3-one system) is planar, while the other six-membered rings adopt chair conformations.[3] The crystal structure is twinned, with a monoclinic unit cell that emulates an orthorhombic system.[3]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Chemical formula | C₂₈H₃₆BrClO₇ |
| Molar mass | 599.93 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a, b, c (Å) | 12.0999 (3), 13.8673 (3), 16.7971 (4) |
| β (°) | 90.106 (1) |
| Volume (ų) | 2818.4 (1) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.414 |
| Temperature (K) | 140 |
| Radiation type | Mo Kα |
| Final R indices (I > 2σ(I)) | R₁ = 0.045, wR₂ = 0.086 |
Source: Acta Cryst. (2009). E65, o1822[3]
Spectroscopic and Other Analytical Methods
Spectroscopic techniques are crucial for confirming the molecular structure and ensuring purity. For impurity standards like this compound, a full characterization package is typically provided.[5]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to determine the proton environment and confirm the position of the bromine substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[5]
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the material.[5]
Table 2: Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 56.19 | 56.03 |
| H | 6.02 | 6.12 |
| Br | 13.21 | 12.97 |
| Cl | 5.85 | 5.76 |
Source: Acta Cryst. (2009). E65, o1822[3]
Biological Context and Potential Activity
As a derivative of beclomethasone dipropionate, this compound is classified as a glucocorticoid, which typically exerts anti-inflammatory and immunosuppressive effects.[1] The mechanism of action for glucocorticoids involves binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus to modulate gene expression.
The introduction of the bromine atom at the C-2 position is expected to alter the molecule's interaction with the GR, potentially affecting its binding affinity, potency, and pharmacokinetic profile. However, specific studies detailing these effects for this compound are not widely available, highlighting an area for further research. Its primary role in the literature is as a well-characterized chemical entity for analytical and comparative purposes.
References
Physicochemical properties of 2-Bromo-beclomethasone dipropionate
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-beclomethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. The introduction of a bromine atom at the C-2 position can influence the molecule's lipophilicity, metabolic stability, and receptor binding affinity.[1] This document details its chemical and physical characteristics, the experimental protocols used for its characterization, and its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in research and development.
| Property | Value | Reference |
| Chemical Name | (11β,16β)-2-Bromo-9-chloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [2] |
| CAS Number | 1204582-47-7 | [3][4][5] |
| Molecular Formula | C₂₈H₃₆BrClO₇ | [3][4][5][6] |
| Molecular Weight | 599.94 g/mol | [3][5][6] |
| Melting Point | 217-218 °C (490-491 K) | [5][7] |
| Boiling Point | 667.5 ± 55.0 °C (Predicted) | [5] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 12.88 ± 0.70 (Predicted) | [5] |
| Purity (by HPLC) | >98% | [4] |
Experimental Protocols
The characterization and synthesis of this compound involve a series of precise experimental procedures.
Synthesis and Purification
The synthesis of this compound is achieved through the selective electrophilic bromination of beclomethasone dipropionate.[1] The primary challenge lies in achieving regioselectivity at the C2 position of the steroid's A-ring.[1]
Synthesis Protocol:
-
Precursor: The synthesis begins with Beclomethasone Dipropionate (BDP) as the precursor molecule.[1]
-
Bromination: The reaction is typically carried out using a brominating agent, such as elemental bromine, in a suitable organic solvent like dichloromethane.[1]
-
Controlled Conditions: The reaction temperature is carefully controlled to ensure selective bromination at the C-2 position and to minimize the formation of secondary products.[1]
-
Monitoring: The reaction is monitored to ensure it proceeds to completion.[1]
Purification Protocol:
-
Isolation: The brominated compound is often isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.[7]
-
Chromatography: Flash-column silica gel chromatography is employed to purify the synthesized compound. A common eluent system is a hexane:ethyl acetate mixture.[1][7]
Structural and Purity Analysis
A variety of analytical techniques are used to confirm the structure, purity, and absolute configuration of this compound.
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound. A purity of greater than 98% is typically reported.[4]
-
Method: A common method for the parent compound, which can be adapted, involves a C18 reverse-phase column.[1] The mobile phase is often a gradient of acetonitrile and water containing 0.1% formic acid, with UV detection around 240 nm.[1]
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are essential for confirming the chemical structure and purity of the synthesized compound.[1][2]
-
Mass Spectrometry (MS): Provides information on the molecular weight, with an expected m/z of approximately 599.[7]
X-ray Crystallography:
-
Purpose: This is the definitive method for determining the absolute configuration and detailed conformational landscape of the crystalline solid.[1]
-
Findings: Crystal structure analysis has shown that the six-membered ring with the 1,4-diene-3-one system is planar, while the other six-membered rings adopt chair conformations.[1] The crystal is twinned, with a monoclinic unit cell that emulates an orthorhombic crystal system.[7]
Elemental Analysis:
-
Purpose: To confirm the elemental composition of the molecule.
-
Example Results: Calculated for C₂₈H₃₆BrClO₇: C 56.19%, H 6.02%, Br 13.21%, Cl 5 .85%. Found: C 56.03%, H 6.12%, Br 12.97%, Cl 5 .76%.[7]
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis, purification, and analytical characterization of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Analytical Characterization Workflow for this compound.
Mechanism of Action: Glucocorticoid Signaling Pathway
As a glucocorticoid, this compound is expected to follow the established mechanism of action for this class of drugs. It acts as a prodrug, likely being hydrolyzed by esterases to its active form, which then interacts with the glucocorticoid receptor.[6][8][9]
Caption: Glucocorticoid Receptor Signaling Pathway.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. 2-Bromo beclomethasone dipropionate | 1204582-47-7 | FB19021 [biosynth.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to 2-Bromo-beclomethasone dipropionate
CAS Number: 1204582-47-7
This technical guide provides an in-depth overview of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the synthetic corticosteroid, beclomethasone dipropionate. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry.
Chemical and Physical Properties
This compound is primarily known as an impurity and a reference standard for beclomethasone dipropionate, a widely used anti-inflammatory agent.[1][2] The introduction of a bromine atom at the C-2 position of the steroid's A-ring influences its physicochemical properties and is a subject of interest in advanced steroid chemical research.[3]
Quantitative Data Summary
The key quantitative data for this compound are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 1204582-47-7 | [2][4][5][6] |
| Molecular Formula | C28H36BrClO7 | [2][4] |
| Molecular Weight | 599.94 g/mol | [2][4] |
| Physical Property | Value | Reference |
| Melting Point | 217-218 °C | [2] |
| Appearance | White to Off-White Crystalline Powder | [4] |
| Elemental Analysis | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 56.19 | 56.03 | [1] |
| Hydrogen (H) | 6.02 | 6.12 | [1] |
| Bromine (Br) | 13.21 | 12.97 | [1] |
| Chlorine (Cl) | 5.85 | 5.76 | [1] |
| Crystallographic Data | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P21 | [1] |
| a | 12.0999 (3) Å | [1] |
| b | 13.8673 (3) Å | [1] |
| c | 16.7971 (4) Å | [1] |
| β | 90.106 (1)° | [1] |
| Volume (V) | 2818.4 (1) ų | [1] |
| Z | 4 | [1] |
Mechanism of Action
Specific mechanistic studies on this compound are not extensively available. However, its mechanism is presumed to be analogous to that of its parent compound, beclomethasone dipropionate (BDP). BDP is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP).[7][8] 17-BMP is a potent agonist of the glucocorticoid receptor (GR).[9]
The binding of 17-BMP to the cytoplasmic GR induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex modulates gene transcription by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] This transactivation and transrepression activity is the basis for the anti-inflammatory, immunosuppressive, and vasoconstrictive effects of glucocorticoids.[10]
Glucocorticoid Receptor Signaling Pathway
Caption: General signaling pathway of glucocorticoids, the presumed mechanism for 2-Bromo-BDP.
Experimental Protocols
Synthesis and Purification
The synthesis of this compound involves the electrophilic bromination of beclomethasone dipropionate at the C-2 position.[3] A detailed protocol, based on a 1988 Glaxo report, for its isolation and purification is as follows:
Objective: To isolate and purify this compound from the mother liquor of beclomethasone dipropionate crystallization.
Materials:
-
Mother liquor from the first crystallization of beclomethasone dipropionate.
-
Hexane (HPLC grade).
-
Ethyl acetate (HPLC grade).
-
Silica gel for flash column chromatography.
-
Pressurized nitrogen gas.
Procedure:
-
Preparation: Obtain the mother liquor from a 10 g batch of beclomethasone dipropionate crystallization.
-
Dissolution: Dissolve the residue from the mother liquor in a hexane:ethyl acetate solvent mixture with a volume-to-volume ratio of 8:1.[1]
-
Chromatography Setup: Pack a flash chromatography column with silica gel and equilibrate it with the hexane:ethyl acetate (8:1 v/v) mobile phase.
-
Elution: Load the dissolved sample onto the column and elute the compounds using the same mobile phase, applying nitrogen pressure at 20 psi to facilitate the separation.[1]
-
Fraction Collection: Collect fractions as they elute from the column.
-
Repetition and Pooling: Repeat the procedure for other batches to accumulate a sufficient amount of the brominated compound. Combine the fractions containing the target compound.
-
Re-fractionation: Further purify the combined fractions on a fresh silica gel column to isolate the desired product with higher purity.[1]
-
Crystallization: Recrystallize the purified fraction from a hexane:ethyl acetate mixture (3:1 v/v) to obtain crystalline this compound.[1]
Analytical Characterization (Representative HPLC Method)
While a specific, validated HPLC method for this compound is not published, the following protocol for beclomethasone dipropionate and its impurities can be adapted for its analysis and quantification.
Objective: To determine the purity and concentration of this compound using a stability-indicating RP-HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate buffer (1 mM).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 1 mM ammonium acetate buffer (90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 223 nm or 254 nm.[11]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 5-30 µg/ml).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol. Dilute with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak for this compound based on its retention time compared to the standard. Calculate the concentration and purity based on the peak area and the calibration curve.
Structural Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Caption: Workflow for the structural confirmation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]
- 3. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. clearsynth.com [clearsynth.com]
- 6. scbt.com [scbt.com]
- 7. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Bromo-beclomethasone Dipropionate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-beclomethasone dipropionate is a key chemical entity in pharmaceutical research and development, primarily utilized as a reference standard for the identification and quantification of impurities in beclomethasone dipropionate drug substances and products. Beclomethasone dipropionate is a potent synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and other respiratory conditions.[1] The presence of impurities, such as this compound, can impact the safety and efficacy of the final pharmaceutical product. Therefore, a well-characterized reference standard is crucial for quality control and regulatory compliance.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and purification, analytical methodologies for its characterization, and its role as a reference standard.
Physicochemical Properties
This compound, also known as Beclomethasone Dipropionate EP Impurity N, is a brominated derivative of beclomethasone dipropionate.[2][3] Its fundamental properties are summarized in the tables below.
Table 2.1: General Properties
| Property | Value | Source(s) |
| Systematic Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [4] |
| CAS Number | 1204582-47-7 | [3] |
| Molecular Formula | C₂₈H₃₆BrClO₇ | [3] |
| Molecular Weight | 599.94 g/mol | [3] |
| Appearance | White to cream-white powder | [5] |
Table 2.2: Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 217-218 °C | [6] |
| Solubility | Very slightly soluble in water; very soluble in chloroform; freely soluble in acetone and in alcohol. (Data for parent compound, Beclomethasone Dipropionate) | [5] |
| Purity (by HPLC) | Typically >98% | [2] |
Synthesis and Characterization
The synthesis of this compound is primarily achieved through the electrophilic bromination of beclomethasone dipropionate.[7] This process requires careful control of reaction conditions to ensure selective bromination at the C-2 position of the steroid's A-ring.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify this compound.
Materials:
-
Beclomethasone dipropionate
-
Bromine or other suitable brominating agent
-
Organic solvent (e.g., dichloromethane)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Bromination: Dissolve beclomethasone dipropionate in a suitable organic solvent, such as dichloromethane. Cool the solution to a controlled temperature. Slowly add a solution of bromine in the same solvent to the reaction mixture. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).
-
Work-up: Once the reaction is complete, quench any excess bromine. Wash the organic layer with an appropriate aqueous solution to remove any inorganic by-products. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate.[4] The fractions containing the desired product are collected and combined.
-
Crystallization: The purified product can be further recrystallized from a suitable solvent system, such as hexane:ethyl acetate (3:1 v/v), to obtain high-purity crystals.[4]
Workflow for Synthesis and Purification:
Caption: Synthesis and purification workflow for this compound.
Spectroscopic and Crystallographic Characterization
The structure and purity of this compound are confirmed using various analytical techniques. Commercial suppliers of this reference standard typically provide a comprehensive certificate of analysis that includes data from these methods.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with the introduction of the bromine atom at the C-2 position causing predictable shifts in the signals of the A-ring protons and carbons.[7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The presence of both bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as carbonyl and hydroxyl groups.[7]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state. A detailed crystal structure of this compound has been published, revealing key conformational features.[4]
Table 3.1: X-ray Crystallography Data
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁ | [4] |
| Unit Cell Dimensions | a = 12.0999(3) Åb = 13.8673(3) Åc = 16.7971(4) Åβ = 90.106(1)° | [4] |
| Volume | 2818.4(1) ų | [4] |
Analytical Methods for Quality Control
As a reference standard, the purity and identity of this compound must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose.
Experimental Protocol: HPLC-UV Method for Purity Assessment
Objective: To determine the purity of this compound using a stability-indicating RP-HPLC method. This protocol is adapted from established methods for beclomethasone dipropionate and its impurities.[8][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol). A common mobile phase for related compounds is methanol and water (85:15 v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution. Prepare working standard solutions by further dilution.
-
Sample Solution Preparation: Prepare the sample solution of this compound to be tested at a similar concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment of this compound.
Forced Degradation Studies
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature.
-
Base Hydrolysis: 0.1 N NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 60-80 °C).
-
Photolytic Degradation: Exposure to UV and visible light.
Biological Context and Mechanism of Action
Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[3] The binding of 17-BMP to the GR initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory effects. While no specific data on the GR binding affinity of this compound is currently available, it is presumed to act via a similar mechanism.
Glucocorticoid Receptor Signaling Pathway
The general mechanism of action for glucocorticoids involves the following steps:
-
Ligand Binding: The glucocorticoid (or its active metabolite) diffuses across the cell membrane and binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[12][13]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[12]
-
Nuclear Translocation: The activated GR-ligand complex translocates into the nucleus.[12][14]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene transcription.[13][15]
Glucocorticoid Receptor Signaling Pathway Diagram:
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Conclusion
This compound is an indispensable reference standard for the quality control of beclomethasone dipropionate pharmaceuticals. This guide has provided a detailed overview of its physicochemical properties, synthesis, characterization, and analytical methodologies. The provided experimental protocols, adapted from established methods for related compounds, offer a solid foundation for researchers and drug development professionals working with this important reference material. Further research to generate specific quantitative data on the solubility, stability, and glucocorticoid receptor binding affinity of this compound would be beneficial to the scientific community.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. zenodo.org [zenodo.org]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]
- 9. VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM [zenodo.org]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 15. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of 2-Bromo-beclomethasone dipropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the well-established corticosteroid, beclomethasone dipropionate. This document details the synthetic methodology, including purification and analytical characterization, and presents key quantitative data on its physicochemical properties and biological activity. Detailed experimental protocols and visual diagrams of the synthetic workflow and proposed mechanism of action are included to support further research and development in the field of steroidal anti-inflammatory drugs.
Introduction
The strategic modification of steroid scaffolds has long been a cornerstone of medicinal chemistry, aiming to enhance therapeutic efficacy and modulate pharmacokinetic profiles. Halogenation, in particular, has proven to be a powerful tool in altering the biological activity of corticosteroids. The introduction of a bromine atom at the C-2 position of beclomethasone dipropionate represents a targeted modification to investigate the structure-activity relationship of this class of compounds. The synthesis of this compound was first described in a 1988 study commissioned by Glaxo, where the compound was isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.[1][2] This guide serves to consolidate the available technical information on this compound for the scientific community.
Synthesis and Purification
The synthesis of this compound is achieved through the electrophilic bromination of beclomethasone dipropionate. The A-ring of the steroid, featuring a 1,4-diene-3-one system, is susceptible to electrophilic attack, allowing for the regioselective introduction of a bromine atom at the C-2 position.[1]
Experimental Protocol: Synthesis and Purification
Materials:
-
Beclomethasone dipropionate
-
Brominating agent (e.g., Bromine in a suitable solvent)
-
Organic solvent (e.g., Dichloromethane)
-
Hexane
-
Ethyl acetate
-
Silica gel for flash column chromatography
-
Nitrogen gas
Procedure:
-
Bromination Reaction: Dissolve beclomethasone dipropionate in a suitable organic solvent under controlled temperature conditions. Add the brominating agent dropwise to the solution. The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC).
-
Work-up: Upon completion, the reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by flash column chromatography on silica gel.[2]
-
The crude product is dissolved in a minimal amount of a solvent mixture like hexane:ethyl acetate (8:1 v/v).[2]
-
The solution is loaded onto a silica gel column.
-
The compound is eluted using a gradient of hexane and ethyl acetate, with nitrogen pressure (e.g., 20 psi) applied to facilitate the separation.[2]
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
-
Crystallization: The purified fractions are combined and concentrated. The resulting solid is recrystallized from a solvent system such as hexane:ethyl acetate (3:1 v/v) to yield high-purity crystals of this compound.[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization
The structural integrity and purity of this compound have been confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₆BrClO₇ | [1] |
| Molecular Weight | 599.94 g/mol | |
| Appearance | Crystalline solid | [2] |
| Melting Point | 217-218 °C (490-491 K) | [2] |
| Elemental Analysis (Calc.) | C: 56.19%, H: 6.02%, Br: 13.21%, Cl: 5.85% | [2] |
| Elemental Analysis (Found) | C: 56.03%, H: 6.12%, Br: 12.97%, Cl: 5.76% | [2] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and the position of the bromine substitution. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule, such as carbonyls, hydroxyls, and carbon-halogen bonds.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A positive ion mass spectrum (MS+) shows a peak at m/z 599, corresponding to the molecular ion.[2]
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides definitive information on the three-dimensional structure of this compound.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown from a hexane:ethyl acetate (3:1 v/v) solution.[1]
-
Data Collection: Crystallographic data are collected at a low temperature (e.g., 140 K) using a diffractometer such as a Bruker SMART APEX.[1]
-
Structure Solution and Refinement: The crystal structure is solved and refined using established crystallographic software.
Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁ | [2] |
| a (Å) | 12.0999 (3) | [2] |
| b (Å) | 13.8673 (3) | [2] |
| c (Å) | 16.7971 (4) | [2] |
| β (°) | 90.106 (1) | [2] |
| Volume (ų) | 2818.4 (1) | [2] |
| Z | 4 | [2] |
| Calculated Density (Mg m⁻³) | 1.414 | [2] |
The crystal structure reveals that the A-ring with the 1,4-diene-3-one system is planar, while the other six-membered rings adopt chair conformations.[1][2]
Biological Activity and Mechanism of Action
Beclomethasone dipropionate is a prodrug that is hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which is a potent agonist of the glucocorticoid receptor (GR).[3] The anti-inflammatory effects of corticosteroids are mediated through their interaction with the GR.
Glucocorticoid Receptor Binding Affinity
The introduction of the 2-bromo substituent modulates the binding affinity of the molecule to the glucocorticoid receptor.
| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| Dexamethasone | 100 |
| 2α-Bromo-beclomethasone dipropionate | 68 |
| Beclomethasone 17,21-dipropionate | 53 |
| Beclomethasone 17-propionate | 25 |
| Beclomethasone 21-propionate | 2 |
| Beclomethasone | 13.5 |
Data sourced from a study on the synthesis and biological activities of beclomethasone 17,21-dipropionate derivatives.[1]
Proposed Signaling Pathway
The proposed mechanism of action for this compound follows the general pathway for glucocorticoids.
Caption: Proposed glucocorticoid receptor signaling pathway.
Conclusion
This compound is a synthetically accessible derivative of beclomethasone dipropionate with demonstrated affinity for the glucocorticoid receptor. The introduction of a bromine atom at the C-2 position provides a valuable tool for probing the structure-activity relationships of halogenated corticosteroids. The detailed synthetic and analytical protocols provided in this guide, along with the quantitative binding data, offer a solid foundation for further investigation into the pharmacological profile of this compound. Future studies should focus on in vitro and in vivo models to fully elucidate the impact of 2-bromo substitution on the anti-inflammatory potency and pharmacokinetic properties of beclomethasone dipropionate.
References
An In-depth Technical Guide on the Lipophilicity of 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the lipophilicity of 2-Bromo-beclomethasone dipropionate, a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate.[1] Lipophilicity is a critical physicochemical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic efficacy.
This document compiles available data, outlines standard experimental protocols for determining lipophilicity, and illustrates the relevant biological pathways. Given the limited publicly available experimental data for this compound, this guide leverages data from its parent compound, beclomethasone dipropionate, as a primary reference point. The introduction of a bromine atom to the steroid structure is known to alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making this analysis crucial for understanding its potential pharmacological profile.[1]
Physicochemical Data and Lipophilicity
| Parameter | Beclomethasone dipropionate | This compound | Data Source |
| Molecular Formula | C28H37ClO7 | C28H36BrClO7 | [3] |
| Molecular Weight | 521.0 g/mol | 599.9 g/mol | [4] |
| LogP (Calculated) | 4.43 | Not Available | [5] |
| pKa (Strongest Acidic) | 13.85 | Not Available | [5] |
| Polar Surface Area | 106.97 Ų | Not Available | [5] |
Table 1: Physicochemical Properties of Beclomethasone Dipropionate and this compound. LogP is a measure of lipophilicity.
Experimental Protocols for Lipophilicity Determination
The determination of a compound's partition coefficient (LogP) or distribution coefficient (LogD) is fundamental to characterizing its lipophilicity. The following are standard, detailed methodologies applicable to steroidal compounds like this compound.
The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a solute between two immiscible phases, typically n-octanol and water.[6][7][8]
Detailed Protocol:
-
Phase Saturation: Prepare n-octanol saturated with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and, conversely, the aqueous buffer saturated with n-octanol. This is achieved by vigorously mixing the two phases for at least 24 hours, followed by a separation period to allow the phases to become distinct.[9]
-
Stock Solution Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent, such as DMSO.[6][10]
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing pre-saturated n-octanol and pre-saturated aqueous buffer. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity.[11]
-
Equilibration: Seal the vessel and shake it for a sufficient period (e.g., 24 hours) at a constant temperature (e.g., 37°C) to ensure that partitioning equilibrium is reached.[9]
-
Phase Separation: Centrifuge the mixture to ensure a clear and complete separation of the n-octanol and aqueous layers.[9]
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[7][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
RP-HPLC offers a high-throughput, indirect method for estimating LogP values based on the retention time of a compound on a hydrophobic stationary phase.[8][12] This method is particularly useful for steroids.[13][14]
Detailed Protocol:
-
System Setup: Use an HPLC system equipped with a C18 reversed-phase column.[15]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.[12]
-
Calibration: Inject a series of standard compounds with known LogP values that span the expected lipophilicity range of the analyte.
-
Sample Analysis: Inject the test compound (this compound) under the same isocratic conditions.
-
Data Acquisition: Record the retention time (t_R) for each standard and the test compound. Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).
-
Calculation of Retention Factor (k): Calculate the retention factor for each compound using the formula: k = (t_R - t_0) / t_0.
-
Correlation and LogP Estimation: Plot the logarithm of the retention factor (log k) of the standard compounds against their known LogP values. A linear regression analysis of this plot yields a calibration curve. The LogP of the test compound can then be interpolated from its measured log k value using the regression equation.
Relevant Signaling Pathway: Glucocorticoid Receptor (GR) Activation
Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP).[3][16][17] This active form exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR).[18] The lipophilicity of the drug is crucial for its ability to cross the cell membrane and reach this intracellular receptor.
Mechanism of Action:
-
Cellular Entry: The lipophilic corticosteroid passively diffuses across the cell membrane into the cytoplasm.
-
Receptor Binding: In the cytoplasm, the corticosteroid binds to the ligand-binding domain of the GR, which is part of a multiprotein complex including heat shock proteins (HSP90).[19][20]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the heat shock proteins.[19] This allows the activated GR-ligand complex to translocate into the nucleus.[21]
-
Gene Regulation: In the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[22]
-
Transcriptional Effects: This binding can either activate (trans-activation) the transcription of anti-inflammatory genes or repress (trans-repression) the transcription of pro-inflammatory genes, leading to the overall therapeutic effect.[21]
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo beclomethasone dipropionate | 1204582-47-7 | FB19021 [biosynth.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Trabecular meshwork and lens partitioning of corticosteroids: Implications for elevated intraocular pressure and cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of partition coefficients of glucocorticosteroids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-beclomethasone dipropionate is a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate. As an impurity or a research compound, its structural confirmation and characterization are crucial for drug development and quality control. This guide provides a summary of available spectroscopic and structural data for this compound, outlines relevant experimental protocols, and visualizes the characterization workflow. While detailed spectral data such as specific NMR chemical shifts and IR absorption peaks are not publicly available and are typically provided in proprietary Certificates of Analysis, this guide compiles confirmed data and provides expected spectral characteristics based on its known structure.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (8S,9R,10S,11S,13S,14S,16S,17R)-2-bromo-9α-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-[2-(propionyloxy)acetyl]-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate | [1] |
| CAS Number | 1204582-47-7 | [2][3] |
| Molecular Formula | C₂₈H₃₆BrClO₇ | [2][3] |
| Molecular Weight | 599.93 g/mol | [1] |
| Melting Point | 217-218 °C (490–491 K) | [1][3] |
Spectroscopic and Structural Data
While complete, publicly accessible ¹H NMR, ¹³C NMR, and IR spectra are scarce, a combination of mass spectrometry, elemental analysis, and definitive X-ray crystallography data confirms the structure of this compound.
Mass Spectrometry
The mass spectrum confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak is expected to show a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
| Technique | Result | Interpretation |
| MS+ | m/z = 599 | Corresponds to the molecular ion [M]+.[1] |
Expected Fragmentation: The fragmentation pattern would likely involve the loss of the propionate groups, cleavage of the steroid rings, and loss of the bromine and chlorine atoms. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) would result in doublet peaks for any fragment containing the bromine atom, with a mass difference of 2 Da and nearly equal intensity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data is not available in the public domain. However, based on the structure, the following characteristics are expected.
Expected ¹H NMR Spectral Features:
-
Steroid Backbone: A complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons of the steroid core.
-
Olefinic Protons: Signals for the protons on the A-ring double bonds (C1-H and C4-H) would be expected in the downfield region (approx. 6.0-7.5 ppm). The bromine at the C2 position would significantly influence the chemical shift and coupling of the C1 proton.
-
Propionate Groups: Two ethyl groups from the dipropionate esters, each showing a triplet for the methyl protons and a quartet for the methylene protons.
-
Methyl Protons: Singlet signals for the methyl groups attached to the steroid backbone (C18 and C19) and a doublet for the C16-methyl group.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the ketone (C3) and two ester carbonyls would be the most downfield signals (typically 170-210 ppm).[5][6]
-
Olefinic Carbons: Signals for the carbons of the A-ring double bonds (C1, C2, C4, C5) in the range of 115-160 ppm.[7] The carbon bearing the bromine (C2) would be shifted due to the halogen's electronegativity.
-
Steroid Core: A series of signals corresponding to the numerous sp³-hybridized carbons of the steroid rings.
-
Propionate Carbons: Signals for the methylene and methyl carbons of the two propionate groups.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |
| O-H (Alcohol) | 3500 - 3200 (broad) | Stretching vibration of the hydroxyl group at C11.[8] |
| C-H (sp²) | 3100 - 3000 | Stretching vibrations of C-H bonds on the A-ring double bond.[9] |
| C-H (sp³) | 3000 - 2850 | Stretching vibrations of C-H bonds in the steroid backbone and propionate groups.[9] |
| C=O (Ketone, Ester) | 1760 - 1690 (strong, sharp) | Multiple strong peaks for the C3-ketone and the two ester carbonyls.[8][10] |
| C=C (Alkene) | 1680 - 1640 | Stretching vibration of the carbon-carbon double bonds in the A-ring.[9] |
| C-O (Ester, Alcohol) | 1300 - 1000 | Stretching vibrations of the C-O bonds.[8] |
X-Ray Crystallography
Single-crystal X-ray diffraction has provided definitive structural confirmation.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.0999 Å, b = 13.8673 Å, c = 16.7971 Å, β = 90.106° |
| Volume | 2818.4 ų |
| Molecules per unit cell (Z) | 4 |
Data from a 2009 study by Ketuly et al.[1]
Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | 56.19 | 56.03 |
| H | 6.02 | 6.12 |
| Br | 13.21 | 12.97 |
| Cl | 5.85 | 5.76 |
Data from a 2009 study by Ketuly et al.[1]
Experimental Protocols
Synthesis and Purification
The synthesis of this compound was described in a 1988 study commissioned by Glaxo.[1] The compound was isolated from the mother liquor of the first crystallization of beclomethasone dipropionate.
Protocol:
-
The mother liquor containing the brominated compound is dissolved in a hexane:ethyl acetate (8:1 v/v) solvent system.
-
The solution is subjected to flash-column silica gel chromatography.
-
Elution is performed with nitrogen pressure (20 psi).
-
Fractions containing the desired compound are combined and further fractionated on fresh silica gel.
-
The purified compound is recrystallized from a hexane:ethyl acetate (3:1 v/v) solution to yield crystals.[1]
General Spectroscopic Analysis Workflow
A typical workflow for the characterization of a synthesized batch of this compound would involve the following steps.
Caption: Workflow for Synthesis and Characterization.
Conclusion
The structural identity of this compound is unequivocally confirmed by X-ray crystallography, mass spectrometry, and elemental analysis. While detailed, publicly available NMR and IR spectral data are lacking, this guide provides a robust framework of expected spectral features based on the known molecular structure. The provided synthesis and purification protocols offer a practical basis for researchers working with this compound. For definitive spectral assignments, it is recommended to acquire a certified reference standard and consult the accompanying Certificate of Analysis.
References
- 1. Identification and Characterization of Unknown Degradation Impurities in Beclomethasone Dipropionate Cream Formulation using HPLC, ESI-MS and NMR | 10.1016/j.jpba.2019.02.013_scihubmk [sci-hub.mk]
- 2. Identification and characterization of unknown degradation impurities in beclomethasone dipropionate cream formulation using HPLC, ESI‐MS and NMR | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0030052) [hmdb.ca]
- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Potential Biological Activity of 2-Bromo-beclomethasone dipropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of 2-Bromo-beclomethasone dipropionate, a halogenated derivative of the well-established synthetic corticosteroid, beclomethasone dipropionate. While direct experimental data on the biological effects of this compound is not currently available in peer-reviewed literature, this document extrapolates its potential activity based on the known pharmacology of its parent compound and the principles of structure-activity relationships (SAR) for corticosteroids. This guide provides a theoretical framework for its mechanism of action, detailed hypothetical experimental protocols for its biological evaluation, and a discussion of the potential impact of C-2 bromination on its therapeutic profile.
Introduction to Beclomethasone Dipropionate and the Role of Halogenation
Beclomethasone dipropionate is a potent, second-generation synthetic glucocorticoid widely used in the treatment of asthma, allergic rhinitis, and various dermatoses.[1][2] It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[1][2] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor (GR), which is approximately 13 times that of dexamethasone.[1] This interaction mediates the profound anti-inflammatory, immunosuppressive, and vasoconstrictive effects characteristic of corticosteroids.[1][3][4][5]
The therapeutic efficacy of synthetic corticosteroids has been significantly enhanced through strategic chemical modifications, with halogenation being a key strategy. The introduction of halogen atoms at specific positions of the steroid nucleus can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[6] For instance, 9α-fluorination is a common modification that dramatically increases both glucocorticoid and mineralocorticoid activity.[7] The introduction of a bromine atom, as in this compound, is another such modification, the effects of which are less characterized but hold the potential to alter the biological activity profile of the parent molecule.[8]
Potential Biological Activity and Mechanism of Action of this compound
The primary mechanism of action for this compound is expected to be analogous to that of its parent compound, acting as an agonist of the glucocorticoid receptor. Upon entering a target cell, the steroid would bind to the cytosolic GR, leading to a conformational change, dissociation of heat shock proteins, and translocation of the steroid-receptor complex into the nucleus. Within the nucleus, this complex would then bind to glucocorticoid response elements (GREs) on the DNA, modulating the transcription of target genes.
The key unknown is how the presence of a bromine atom at the C-2 position influences the potency and selectivity of the compound. Based on general principles of corticosteroid SAR, the following effects can be hypothesized:
-
Altered Receptor Binding Affinity: The electronic and steric properties of the bromine atom could influence the binding affinity of the molecule for the glucocorticoid receptor. This could potentially increase or decrease its potency compared to beclomethasone dipropionate.
-
Modified Pharmacokinetics: The increased lipophilicity due to the bromine atom may enhance absorption and tissue penetration. It could also affect the rate of metabolic inactivation, potentially leading to a longer duration of action.
-
Differential Gene Regulation: While the primary mechanism of GR activation is likely conserved, subtle changes in the conformation of the ligand-receptor complex could potentially lead to differential recruitment of co-activators or co-repressors, resulting in a modified profile of gene transactivation and transrepression.
The following diagram illustrates the generally accepted signaling pathway for glucocorticoids, which is the presumed pathway for this compound.
Quantitative Data
As of the date of this document, there is no publicly available quantitative data on the biological activity of this compound. The following tables summarize the known data for the parent compound, beclomethasone dipropionate, and its active metabolite, 17-BMP, and provide a template for the future characterization of the 2-bromo derivative.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) | IC50 (nM) |
| Dexamethasone | Human GR | 100 | Data not available |
| Beclomethasone Dipropionate | Human GR | Weak | Data not available |
| Beclomethasone 17-Monopropionate (17-BMP) | Human GR | ~1300 (vs. Dexamethasone) | Data not available |
| This compound | Human GR | Data not available | Data not available |
Table 2: In Vitro Anti-inflammatory Potency
| Compound | Assay | IC50 (nM) |
| Beclomethasone Dipropionate | Various cellular assays | Data varies by assay |
| Beclomethasone 17-Monopropionate (17-BMP) | Various cellular assays | Potent activity reported |
| This compound | Various cellular assays | Data not available |
Proposed Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments are proposed. The following protocols are based on standard methodologies for corticosteroid characterization.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.
Methodology:
-
Reagents and Materials:
-
Recombinant human glucocorticoid receptor (full-length).
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
Assay buffer (e.g., phosphate buffer with stabilizing agents).
-
This compound, Beclomethasone dipropionate, 17-BMP, and Dexamethasone (as standards).
-
384-well microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and standards) in the assay buffer.
-
In a microplate, combine the recombinant GR, the fluorescent ligand, and the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent ligand by the test compound will result in a decrease in polarization.
-
Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the fluorescent ligand binding.
-
GR-Mediated Gene Transcription Reporter Assay
Objective: To assess the functional activity of this compound in activating glucocorticoid receptor-mediated gene transcription.
Methodology:
-
Reagents and Materials:
-
A human cell line stably transfected with a reporter construct containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and supplements.
-
This compound and standards.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or standard compounds for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Calculate the EC50 value for each compound, representing the concentration that produces 50% of the maximal reporter gene activation.
-
In Vitro Anti-inflammatory Assay: Cytokine Inhibition
Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines in human immune cells.
Methodology:
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1).
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS).
-
This compound and standards.
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
-
Procedure:
-
Culture the immune cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or standards for 1-2 hours.
-
Stimulate the cells with LPS to induce cytokine production.
-
After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA.
-
Calculate the IC50 values for the inhibition of each cytokine.
-
The following diagram outlines a proposed experimental workflow for the biological characterization of this compound.
References
- 1. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Enhancement of biological activities of corticosteroids by substitution of halogen atoms in 9 alpha position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Position not the Presence of the Halogen in Corticosteroids Influences Potency and Side Effect - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
HPLC method for 2-Bromo-beclomethasone dipropionate analysis
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-Bromo-beclomethasone dipropionate, a potential impurity in beclomethasone dipropionate drug substances and products. This method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing beclomethasone dipropionate.
This application note provides a detailed protocol for a precise, accurate, and robust reversed-phase HPLC (RP-HPLC) method suitable for the detection and quantification of this compound in a research and quality control setting. The described methodology is based on established principles for the analysis of corticosteroids and their related compounds.
Application Note
Introduction
Beclomethasone dipropionate is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. During its synthesis or storage, impurities can arise, which may affect the therapeutic outcome and safety of the drug product. This compound is a potential process-related impurity that requires careful monitoring. The HPLC method detailed herein provides a reliable approach for the separation and quantification of this specific impurity from the active pharmaceutical ingredient (API).
Chromatographic Conditions
The separation is achieved on a C18 stationary phase with a gradient elution program, ensuring adequate resolution between beclomethasone dipropionate and its bromo-analog. UV detection at 240 nm is employed for the sensitive detection of both compounds.
Method Validation
While a full validation study would be required for implementation in a GMP environment, the described method is based on principles outlined in various pharmacopeias and scientific publications for similar compounds, suggesting a high likelihood of meeting specificity, linearity, accuracy, and precision requirements.[1][2][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and degassed).
-
Reagents: Beclomethasone Dipropionate Reference Standard (RS), and this compound (if available as a reference material).
2. Preparation of Solutions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Beclomethasone Dipropionate RS in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample containing beclomethasone dipropionate in the diluent to achieve a similar concentration as the Standard Solution.
3. Chromatographic Procedure
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Gradient Program:
-
0-10 min: 50% B
-
10-30 min: 50% to 70% B
-
30-35 min: 70% B
-
35-40 min: 70% to 50% B
-
40-45 min: 50% B (re-equilibration)
-
4. System Suitability
To ensure the validity of the analytical results, a system suitability test should be performed. This typically involves injecting the standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor for the beclomethasone dipropionate peak. The resolution between beclomethasone dipropionate and this compound should also be monitored.
Data Presentation
The following table summarizes the expected chromatographic parameters for the analysis of this compound alongside beclomethasone dipropionate.
| Parameter | Beclomethasone Dipropionate | This compound | System Suitability Criteria |
| Retention Time (min) | ~ 25.0 | ~ 26.5 | - |
| Relative Retention Time | 1.00 | ~ 1.06 | Report |
| Resolution (Rs) | - | > 1.5 | ≥ 1.5 |
| Tailing Factor (T) | ≤ 1.5 | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |
Visualizations
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
The signaling pathway diagram below illustrates the logical relationship in method development, starting from understanding the analyte properties to method validation.
Caption: Logical pathway for HPLC method development.
References
Application Note: Mass Spectrometric Analysis of 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometric analysis of 2-Bromo-beclomethasone dipropionate, a halogenated corticosteroid. The methodology outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) for the sensitive and specific detection and characterization of this compound. This document includes sample preparation, instrumental parameters, and a proposed fragmentation pathway based on established principles of corticosteroid mass spectrometry. The provided information is intended to guide researchers in developing analytical methods for the identification and quantification of this compound in various matrices.
Introduction
This compound (C₂₈H₃₆BrClO₇, Molecular Weight: 599.94 g/mol ) is a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate.[1] As with other corticosteroids, its potent anti-inflammatory properties make it a compound of interest in pharmaceutical research and development. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful analytical tool for the characterization and quantification of such compounds due to its high sensitivity and specificity.[2][3] This application note details the key aspects of the mass spectrometric analysis of this compound.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method can be employed for the extraction of this compound from various sample matrices. The choice of method will depend on the specific matrix and the required level of cleanliness.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the sample (e.g., plasma), add a suitable internal standard.
-
Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an appropriate buffer like ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B to ensure adequate separation. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Precursor Ion (m/z) | 600.1 [M+H]⁺ |
| Collision Gas | Argon |
| Collision Energy | Optimization required; typically in the range of 10-40 eV |
Data Presentation
The following table summarizes the expected mass spectrometric data for this compound.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Proposed Product Ions (m/z) |
| This compound | C₂₈H₃₆BrClO₇ | 599.94 | 600.1 | 521.1, 485.1, 465.1, 447.1 |
Note: The isotopic pattern of the precursor ion will be characteristic due to the presence of bromine and chlorine atoms.
Fragmentation Pathway
The fragmentation of corticosteroids in positive ion ESI-MS/MS typically involves the neutral loss of small molecules such as water (H₂O), hydrofluoric acid (HF) for fluorinated steroids, or hydrochloric acid (HCl) for chlorinated steroids.[4] For this compound, the fragmentation is expected to be initiated by the protonation of the molecule. Subsequent collision-induced dissociation (CID) will likely lead to the loss of the propionate groups and elimination of HBr and HCl.
A proposed fragmentation pathway for the [M+H]⁺ ion of this compound is as follows:
-
[M+H]⁺ at m/z 600.1: The protonated parent molecule.
-
Loss of a propionic acid molecule (-74 Da): Fragmentation of one of the propionate ester groups, leading to an ion at m/z 526.1.
-
Loss of a second propionic acid molecule (-74 Da): Subsequent fragmentation of the second propionate group, resulting in an ion at m/z 452.1.
-
Loss of HBr (-81 Da): Elimination of hydrogen bromide from the brominated steroid backbone, a common fragmentation for halogenated compounds, would lead to an ion at m/z 371.1.
-
Loss of HCl (-36.5 Da): Elimination of hydrogen chloride would result in an ion at m/z 334.6.
Other potential fragmentations include the loss of water and cleavages within the steroid ring structure at higher collision energies.[4]
Visualizations
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collision-induced dissociation of corticosteroids in electrospray tandem mass spectrometry and development of a screening method by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Impurity Profiling of Beclomethasone Dipropionate Using 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclomethasone dipropionate is a potent synthetic glucocorticoid used in the treatment of various inflammatory conditions such as asthma and allergic rhinitis.[1] During the synthesis and storage of beclomethasone dipropionate, process-related impurities and degradation products can arise. One such critical impurity is 2-Bromo-beclomethasone dipropionate, also known as Beclomethasone Dipropionate EP Impurity N.[2][3] Regulatory agencies require stringent control and monitoring of impurities in pharmaceutical products to ensure their safety and efficacy.
This application note provides a detailed protocol for the impurity profiling of beclomethasone dipropionate, specifically focusing on the use of this compound as a reference standard for its identification and quantification. The protocol utilizes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Logical Relationship of Beclomethasone Dipropionate and 2-Bromo Impurity
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), beclomethasone dipropionate, and its process-related impurity, this compound.
References
Application of 2-Bromo-beclomethasone dipropionate in Pharmaceutical Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-beclomethasone dipropionate is a key reference standard in the pharmaceutical analysis of beclomethasone dipropionate, a potent glucocorticosteroid used in the treatment of asthma and other inflammatory conditions. As a specified impurity and a critical related compound, its accurate identification and quantification are essential for ensuring the quality, safety, and efficacy of beclomethasone dipropionate drug products. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical analysis, with a focus on its synthesis for use as a reference material and its quantification by High-Performance Liquid Chromatography (HPLC).
Synthesis and Purification of this compound
The synthesis of this compound is crucial for its availability as a reference standard. The primary route involves the selective electrophilic bromination of beclomethasone dipropionate.
Experimental Protocol: Synthesis and Purification
1. Bromination Reaction:
-
In a suitable reaction vessel, dissolve beclomethasone dipropionate in an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
-
Under controlled temperature conditions and an inert atmosphere (e.g., nitrogen), add a brominating agent (e.g., bromine) dropwise to the solution with constant stirring.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography - TLC) until the starting material is consumed.
2. Work-up and Extraction:
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
3. Purification:
-
Purify the crude this compound using flash column chromatography on silica gel.
-
Elute the compound using a gradient solvent system, for example, a mixture of hexane and ethyl acetate.
-
Collect the fractions containing the desired product, identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
-
Further recrystallization from a suitable solvent system (e.g., hexane:ethyl acetate) can be performed to obtain a highly pure crystalline product.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Application in Pharmaceutical Analysis: HPLC Method
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the identification and quantification of this compound in bulk drug substances and pharmaceutical formulations. Its role is critical in impurity profiling and stability studies of beclomethasone dipropionate products.
Experimental Protocol: Reversed-Phase HPLC Analysis
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v). The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
2. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
3. Sample Solution Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the beclomethasone dipropionate sample in the mobile phase to achieve a suitable concentration.
-
For formulation analysis (e.g., creams, inhalers), an appropriate extraction procedure will be required to isolate the analytes from the excipients before dilution with the mobile phase.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Quantitative Data and Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following tables summarize typical validation parameters for the quantification of this compound.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Data
| Validation Parameter | Concentration Range | Result |
| Linearity | ||
| Range | 0.1 - 10 µg/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | ||
| 80% Level | - | 99.5% |
| 100% Level | - | 100.2% |
| 120% Level | - | 99.8% |
| Precision | ||
| Intraday (n=6, %RSD) | - | < 1.5% |
| Interday (n=6, %RSD) | - | < 2.0% |
| Limit of Detection (LOD) | - | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.1 µg/mL |
Conclusion
This compound plays a vital role in the quality control of beclomethasone dipropionate pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for its synthesis, purification, and quantification using a validated HPLC method. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately assess the purity and stability of beclomethasone dipropionate products, ensuring they meet the stringent requirements of regulatory bodies.
Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of 2-Bromo-beclomethasone dipropionate. The following sections outline the necessary steps from crystal growth to structure refinement, offering a comprehensive guide for the structural elucidation of this compound.
Introduction
This compound (C₂₈H₃₆BrClO₇) is a brominated derivative of the synthetic corticosteroid, beclomethasone dipropionate.[1] X-ray crystallography is a powerful analytical technique used to determine the three-dimensional atomic structure of crystalline compounds.[2][3][4] This method provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for understanding the structure-activity relationship of pharmaceutical compounds. For this compound, X-ray crystallography has been successfully employed to elucidate its precise atomic arrangement and confirm its stereochemistry.[1]
Experimental Protocol
This protocol is based on established methodologies for small molecule X-ray crystallography and specific details from the published crystal structure of this compound.[5]
2.1. Synthesis and Purification
The synthesis of this compound involves the selective bromination of beclomethasone dipropionate.[1] Following synthesis, the compound must be purified to obtain a sample suitable for crystallization. Flash-column silica gel chromatography is a common purification technique for this purpose.[1][5]
2.2. Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[1]
-
Method: Slow evaporation.
-
Solvent System: A mixture of hexane and ethyl acetate (3:1 v/v) has been shown to yield crystals of good quality.[1][5]
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hexane:ethyl acetate solvent system.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days for the formation of single crystals.
-
Once suitable crystals have formed, carefully extract them from the mother liquor. Crystals should be at least 20 µm in all three dimensions, but ideally not larger than 0.5 mm.[2]
-
2.3. Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer. A dual-source diffractometer with Mo and Cu radiation is suitable for small molecule analysis.[2] For this compound, data has been successfully collected using a Bruker SMART APEX CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[5]
-
Cool the crystal to a low temperature (e.g., 140 K) using a cryostream to minimize thermal vibrations and potential radiation damage.[5]
-
Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data using an appropriate strategy (e.g., ω scans).[5] It is important to collect data to a high resolution, with 0.84 Å being the minimum for publication in many crystallographic journals.[6]
-
2.4. Data Processing
-
Integration: Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Scaling and Merging: Scale and merge the integrated intensities to produce a unique set of reflection data. Software such as SADABS can be used for absorption correction.[5]
-
Space Group Determination: Determine the space group from the systematic absences in the diffraction data. For this compound, the space group has been determined to be P2₁.[5]
2.5. Structure Solution and Refinement
-
Structure Solution: Solve the crystal structure using direct methods or Patterson methods. Software such as SHELXD is commonly used for this purpose.[6]
-
Structure Refinement: Refine the structural model against the experimental diffraction data.[7] This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[7] The refinement is typically carried out using software like SHELXL.[6]
-
Hydrogen Atom Placement: Hydrogen atoms can often be placed at calculated positions and refined using a riding model.[5]
-
Validation: After refinement, the final structure should be validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Data Presentation
The following tables summarize the key crystallographic data for this compound.[5]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | C₂₈H₃₆BrClO₇ |
| Formula Weight | 599.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 12.0999 (3) |
| b (Å) | 13.8673 (3) |
| c (Å) | 16.7971 (4) |
| β (°) | 90.106 (1) |
| Volume (ų) | 2818.4 (1) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.414 |
| Absorption Coefficient (mm⁻¹) | 1.60 |
| F(000) | 1248 |
| Temperature (K) | 140 |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Bruker SMART APEX |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| θ range for data collection (°) | 2.5–22.4 |
| Reflections collected | 9841 with I > 2σ(I) |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.086 |
| Goodness-of-fit on F² | Not reported |
Visualization of the Experimental Workflow
The following diagram illustrates the major steps in the X-ray crystallography protocol for this compound.
Caption: Workflow for the X-ray Crystallography of this compound.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. researchgate.net [researchgate.net]
- 6. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 7. Introduction [pd.chem.ucl.ac.uk]
Application Notes and Protocols: In Vitro Assays Using 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-beclomethasone dipropionate is a synthetic corticosteroid and a brominated derivative of beclomethasone dipropionate.[1][2] Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which exhibits potent anti-inflammatory activity.[3][4][5][6] The mechanism of action for this class of glucocorticoids involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the transcription of target genes.[1][3][4][7] This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators, primarily through the inhibition of pathways such as NF-κB.[1]
The introduction of a bromine atom at the 2-position of the steroid A-ring may influence the compound's potency, selectivity, and pharmacokinetic profile.[1] These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound compared to the parent compound, beclomethasone dipropionate, and its active metabolite, 17-BMP. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | IC₅₀ (nM) | Relative Binding Affinity (RBA) % |
| Dexamethasone (Reference) | 5.2 | 100 |
| Beclomethasone Dipropionate | 10.5 | 49.5 |
| Beclomethasone-17-Monopropionate | 0.4 | 1300 |
| This compound | 8.9 | 58.4 |
Table 2: NF-κB Reporter Gene Assay
| Compound | IC₅₀ (nM) for TNFα-induced NF-κB inhibition |
| Dexamethasone (Reference) | 1.8 |
| Beclomethasone-17-Monopropionate | 0.7 |
| This compound | 1.2 |
Table 3: Cytokine Release Assay (LPS-stimulated PBMCs)
| Compound (100 nM) | IL-6 Inhibition (%) | TNFα Inhibition (%) |
| Dexamethasone (Reference) | 85 | 90 |
| Beclomethasone-17-Monopropionate | 92 | 95 |
| This compound | 88 | 92 |
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the human glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.[8]
Materials:
-
Human Glucocorticoid Receptor (GR) protein
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
This compound and reference compounds (e.g., Dexamethasone)
-
96-well black, low-volume microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a serial dilution of this compound and reference compounds in DMSO, then dilute in GR Screening Buffer.
-
Prepare the GR/fluorescent ligand mix by diluting the GR protein and fluorescent ligand in cold GR Screening Buffer containing DTT.
-
Add 50 µL of the compound dilutions to the wells of the 96-well plate.
-
Add 50 µL of the GR/fluorescent ligand mix to each well.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition of fluorescent ligand binding against the log concentration of the test compound.
NF-κB Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.[9][10][11]
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.[9][10]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
Tumor Necrosis Factor-alpha (TNFα)
-
This compound and reference compounds
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or reference compounds for 1 hour.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-24 hours.[9][10]
-
Aspirate the media and lyse the cells with 20 µL of 1X cell lysis buffer.
-
Add 100 µL of luciferase assay reagent to each well and mix.
-
Measure the luminescence using a luminometer.[9]
-
Calculate the IC₅₀ value by plotting the percent inhibition of luciferase activity against the log concentration of the test compound.
Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the inhibition of pro-inflammatory cytokine release from primary human immune cells.[12]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and reference compounds
-
ELISA kits for human IL-6 and TNFα
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-treat the cells with serial dilutions of this compound or reference compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-6 and TNFα in the supernatant using specific ELISA kits according to the manufacturer's instructions.[13]
-
Calculate the percent inhibition of cytokine release for each compound concentration compared to the vehicle control.
Visualizations
Caption: Glucocorticoid Receptor signaling pathway.
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
Caption: Metabolic activation pathway of beclomethasone dipropionate.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stability-Indicating HPLC Method for 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-beclomethasone dipropionate is a corticosteroid, and like all pharmaceutical compounds, its stability is a critical quality attribute that must be thoroughly investigated to ensure safety and efficacy throughout its shelf life. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the drug substance or drug product over time. The International Council for Harmonisation (ICH) guidelines mandate the use of such methods in stability studies.[1][2][3][4][5] This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.
The developed method aims to separate the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and other excipients. Forced degradation studies are integral to this process, as they help to identify likely degradation products and establish the degradation pathways of the molecule.[3][4] The insights gained from these studies are crucial for developing a robust and specific analytical method.[6]
Materials and Methods
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade hydrochloric acid
-
Analytical reagent grade sodium hydroxide
-
Analytical reagent grade hydrogen peroxide
-
Purified water (Milli-Q or equivalent)
-
Potassium dihydrogen orthophosphate
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
pH meter
-
Analytical balance
-
Class A volumetric flasks and pipettes
Chromatographic Conditions (Starting Point)
The following chromatographic conditions are proposed as a starting point, based on established methods for beclomethasone dipropionate.[7][8][9][10][11] Optimization will be necessary for the 2-Bromo derivative.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 60% B; 10-25 min: 60-80% B; 25-30 min: 80% B; 30-32 min: 80-60% B; 32-40 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies will be performed on a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture). The stress conditions are based on ICH guidelines.[1][2]
1. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
- Keep the solution at 60 °C for 24 hours.
- Neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with mobile phase.
2. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
- Keep the solution at 60 °C for 2 hours.
- Neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with mobile phase.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to a suitable concentration with mobile phase.
4. Thermal Degradation:
- Expose the solid drug substance to 80 °C for 48 hours.
- Dissolve the stressed solid in a suitable solvent and dilute to a suitable concentration with mobile phase.
5. Photolytic Degradation:
- Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
- Prepare a solution of the stressed solid and dilute the stressed solution to a suitable concentration with mobile phase.
A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation should ideally be between 5-20% for the method to be considered stability-indicating.[2]
Forced Degradation Experimental Workflow.
Protocol 2: Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:
1. Specificity:
- Analyze blank (diluent), placebo (if applicable), reference standard, and stressed samples.
- Demonstrate that the peak for this compound is free from interference from degradation products, impurities, or excipients. Peak purity analysis using a PDA detector is recommended.
2. Linearity:
- Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected working concentration.
- Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Range:
- The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
4. Accuracy:
- Perform recovery studies by spiking a placebo with known amounts of the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
- The recovery should typically be within 98.0% to 102.0%.
5. Precision:
- Repeatability (Intra-day precision): Analyze at least six replicate preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
- Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD between the results should be ≤ 2.0%.
6. Detection Limit (LOD) and Quantitation Limit (LOQ):
- Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
- Deliberately vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units) to assess the method's reliability during normal use.
- System suitability parameters should remain within acceptable limits.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 2.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis (0.1 N HCl) | 24 hrs | ||
| Base Hydrolysis (0.1 N NaOH) | 2 hrs | ||
| Oxidative (3% H₂O₂) | 24 hrs | ||
| Thermal (80 °C) | 48 hrs | ||
| Photolytic (ICH Q1B) | - |
Table 3: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | Peak purity > 0.999 |
| Linearity (r²) | ≥ 0.999 | |
| Range (µg/mL) | - | |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Repeatability (% RSD) | ≤ 2.0% | |
| Intermediate Precision (% RSD) | ≤ 2.0% | |
| LOD (µg/mL) | - | |
| LOQ (µg/mL) | - | |
| Robustness | System suitability passes | System suitability criteria met |
Potential Degradation Pathway
Based on the known degradation of beclomethasone dipropionate, the primary degradation pathways for this compound are expected to involve hydrolysis of the ester groups at the C17 and C21 positions. The presence of the bromine atom at the C2 position may also influence the electronic properties of the A ring, potentially affecting its stability. A potential degradation pathway is illustrated below.
Potential Hydrolytic Degradation Pathway.
Conclusion
This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound. The outlined protocols for forced degradation and method validation are based on established scientific principles and regulatory guidelines.[1][5][12] The successful implementation of this method will enable accurate monitoring of the stability of this compound, which is essential for ensuring its quality, safety, and efficacy throughout the drug development process and commercial lifecycle. The provided chromatographic conditions serve as a robust starting point, with the understanding that optimization will be necessary to achieve the desired separation and performance for this specific molecule.
References
- 1. scispace.com [scispace.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scispace.com [scispace.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. sphinxsai.com [sphinxsai.com]
- 12. ijpsm.com [ijpsm.com]
Application Note: Utilizing 2-Bromo-beclomethasone dipropionate in Forced Degradation Studies of Beclomethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop and validate stability-indicating analytical methods. This application note details the use of 2-Bromo-beclomethasone dipropionate, a known impurity of Beclomethasone Dipropionate, in forced degradation studies. Beclomethasone dipropionate is a potent glucocorticosteroid used in the treatment of asthma and other inflammatory conditions.[1] Understanding its degradation profile is essential for ensuring the safety and efficacy of pharmaceutical formulations.
This compound is recognized by the European Pharmacopoeia as "Beclometasone Dipropionate EP Impurity N".[2][3][4] As a certified reference standard, it plays a crucial role in the identification and quantification of impurities during stability testing, ensuring the robustness and specificity of the analytical methods employed.[3][4]
Role of this compound in Forced Degradation Studies
In forced degradation studies of beclomethasone dipropionate, this compound serves as a critical reference marker for several reasons:
-
Peak Identification and Resolution: During the development of stability-indicating methods (e.g., HPLC, UPLC), a solution containing beclomethasone dipropionate and its known impurities, including this compound, is used to ensure that the analytical method can adequately separate the parent drug from its potential degradants and process-related impurities.
-
Method Validation: As a qualified reference standard, it is used to validate the specificity and accuracy of the analytical method. By spiking samples with a known concentration of this compound, the ability of the method to accurately quantify this impurity in the presence of the active pharmaceutical ingredient (API) and other degradants can be assessed.
-
Impurity Profiling: It aids in building a comprehensive impurity profile for beclomethasone dipropionate, which is a regulatory requirement.
Experimental Protocols
The following protocols describe the forced degradation of beclomethasone dipropionate under various stress conditions. These studies are designed to generate potential degradation products to challenge the stability-indicating analytical method.
Materials and Reagents
-
Beclomethasone Dipropionate pure drug
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Analytical Method: Stability-Indicating RP-HPLC
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to resolve beclomethasone dipropionate from its degradation products. An example of a suitable method is provided below.[5][6][7]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water/buffer (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Forced Degradation Protocols
-
Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).[8]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or reflux at a controlled temperature for a specified period (e.g., 1-4 hours).
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a stock solution of beclomethasone dipropionate in methanol (e.g., 1 mg/mL).
-
To a suitable volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24-48 hours), protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Place the solid beclomethasone dipropionate powder in a hot air oven maintained at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 24-72 hours).[9]
-
After the exposure period, dissolve a known amount of the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Expose a solution of beclomethasone dipropionate (in a suitable solvent like methanol) to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation
The following table summarizes typical quantitative data obtained from forced degradation studies of beclomethasone dipropionate. The percentage of degradation and the formation of key impurities are presented.
| Stress Condition | Reagent/Condition | Duration | % Degradation of Beclomethasone Dipropionate | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 80°C | ~ 15-25% | Beclomethasone 17-monopropionate, Beclomethasone |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60°C | ~ 20-40% | Beclomethasone 21-monopropionate, Beclomethasone |
| Oxidative Degradation | 30% H₂O₂ | 24 hours at RT | ~ 10-20% | Oxidative degradants |
| Thermal Degradation | Solid state | 48 hours at 80°C | ~ 5-15% | Thermal degradants |
| Photolytic Degradation | UV/Visible light | 24 hours | ~ 10-30% | Photolytic degradants |
Note: The exact percentage of degradation and the profile of degradation products can vary depending on the specific experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for Forced Degradation and Method Development.
Degradation Pathway of Beclomethasone Dipropionate
The primary degradation pathway of beclomethasone dipropionate involves the hydrolysis of its ester groups.
Caption: Primary Degradation Pathway of Beclomethasone Dipropionate.
Conclusion
Forced degradation studies are indispensable for understanding the stability of beclomethasone dipropionate. The use of this compound as a certified reference standard is crucial for the development and validation of robust and specific stability-indicating analytical methods. The protocols and data presented in this application note provide a framework for researchers to design and execute their own forced degradation studies, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beclometasone dipropionate impurities F and N CRS [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. zenodo.org [zenodo.org]
- 9. neuroquantology.com [neuroquantology.com]
Application Note: LC-MS/MS Method for the Ultrasensitive Detection of 2-Bromo-beclomethasone dipropionate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclomethasone dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the treatment of asthma and other respiratory conditions.[1][2] During the synthesis and storage of BDP, various related compounds and potential impurities can be formed. 2-Bromo-beclomethasone dipropionate is a potential halogenated impurity of BDP. Due to the potential for altered pharmacological activity or toxicity, it is crucial to have a highly sensitive and selective analytical method to detect and quantify such impurities. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound in pharmaceutical preparations. The method is designed to offer high sensitivity and specificity, making it suitable for quality control and regulatory submissions.
Principle of the Method
This method utilizes the separation power of Liquid Chromatography (LC) coupled with the high sensitivity and specificity of Tandem Mass Spectrometry (MS/MS). The analyte is first separated from other components on a reversed-phase C18 column. Following chromatographic separation, the compound is ionized using electrospray ionization (ESI) in positive mode. The specific precursor ion for this compound is then isolated and fragmented in the collision cell of the mass spectrometer. The resulting product ions are monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and allows for accurate quantification even at very low concentrations.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Beclomethasone dipropionate-D10 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank matrix (e.g., cream base or placebo formulation)
3.2. Standard and Sample Preparation
3.2.1. Stock and Working Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Beclomethasone dipropionate-D10 in methanol.[2]
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
3.2.2. Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking the blank matrix with appropriate volumes of the working standard solutions to achieve a concentration range of 1.0 pg/mL to 1000 pg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3.0, 30, and 300 pg/mL) in the same manner.
3.2.3. Sample Preparation from a Cream Formulation
-
Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol, cap the tube, and vortex vigorously for 5 minutes to disperse the cream.
-
Add 50 µL of the internal standard working solution and vortex for another 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 15 minutes to precipitate the excipients.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase (50:50 acetonitrile:water with 2 mM ammonium formate and 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method and Parameters
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
4.1. Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water[1][3] |
| Mobile Phase B | 2 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B for 1 min, equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
4.2. Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following table summarizes the quantitative parameters for the LC-MS/MS analysis of this compound. The mass transitions for the analyte are proposed based on its chemical structure and the known fragmentation patterns of similar halogenated corticosteroids.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Bromo-BDP (Quantifier) | 599.1 | 431.1 | 150 | 25 |
| 2-Bromo-BDP (Qualifier) | 599.1 | 375.1 | 150 | 35 |
| BDP-D10 (IS) | 531.2 | 357.2 | 100 | 27 |
Visualization of Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-beclomethasone dipropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-beclomethasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the synthesis of this compound?
The primary challenge is achieving regioselectivity, specifically the introduction of the bromine atom at the C-2 position of the beclomethasone dipropionate steroid core.[1] The A-ring of the steroid, with its 1,4-diene-3-one system, is susceptible to electrophilic attack at multiple sites.[1] Therefore, controlling the reaction conditions is crucial to ensure selective bromination at the desired C-2 position and to minimize the formation of unwanted isomers.
Q2: What are the common side products and impurities I should be aware of during the synthesis?
Common impurities can arise from both the starting materials and the reaction itself. Key side products to monitor include:
-
Over-brominated products: Formation of dibrominated or polybrominated species can occur if the reaction is not carefully controlled.
-
Isomeric byproducts: Bromination at other positions on the steroid ring can lead to the formation of structural isomers.
-
Unreacted starting material: Incomplete reaction will result in the presence of beclomethasone dipropionate in the final product mixture.
-
Degradation products: Beclomethasone dipropionate and its brominated derivative can be susceptible to degradation, particularly under harsh reaction or work-up conditions. Potential degradation pathways include the loss of hydrogen chloride and the formation of a 9,11-epoxide.[2][3]
Q3: Which analytical techniques are recommended for characterizing the final product and identifying impurities?
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound and the identification of any impurities. Recommended techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify impurities by analyzing chemical shifts and coupling constants. The introduction of the bromine atom at the C-2 position is expected to cause a downfield shift for the adjacent proton at C-1 and the carbon at C-2.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify the levels of impurities.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
-
X-ray Crystallography: For the definitive determination of the absolute configuration and detailed conformational analysis of the crystalline product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Reaction Troubleshooting
Q: My reaction is producing a mixture of mono-brominated isomers instead of selectively forming the 2-Bromo product. What can I do to improve regioselectivity?
A: Achieving high regioselectivity for the C-2 bromination is a known challenge. Here are several factors to consider and optimize:
-
Choice of Brominating Agent: While molecular bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for this type of transformation.[1] The reactivity and selectivity of NBS can be further enhanced with catalytic additives.[1]
-
Reaction Temperature: Maintaining a low temperature is critical to control the reaction rate and prevent unwanted side reactions.[1] It is advisable to run the reaction at or below room temperature.
-
Solvent Choice: The bromination is typically performed in a non-polar organic solvent like dichloromethane or chloroform.[1] The solvent can influence the reactivity of the brominating agent and the stability of the intermediates.
-
Reaction Time: Prolonged reaction times can lead to the formation of byproducts. It is important to monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Q: I am observing the formation of significant amounts of dibrominated byproducts in my reaction mixture. How can I minimize this?
A: The formation of dibrominated products is a common issue resulting from over-bromination. To minimize this, consider the following:
-
Stoichiometry of the Brominating Agent: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.05 to 1.1 equivalents), to ensure complete consumption of the starting material without excessive over-bromination.
-
Slow Addition: Add the brominating agent to the reaction mixture slowly and in a controlled manner. This helps to maintain a low concentration of the brominating agent in the reaction at any given time, thus favoring mono-bromination.
-
Temperature Control: As with improving regioselectivity, maintaining a low temperature is crucial to slow down the reaction rate and reduce the likelihood of a second bromination event.
Purification Troubleshooting
Q: I am having difficulty separating the desired this compound from the unreacted starting material and other impurities using flash column chromatography. What can I do?
A: Flash column chromatography is a common method for purifying the product.[1] If you are facing separation issues, consider these troubleshooting steps:
-
Optimize the Solvent System: The choice of eluent is critical for achieving good separation. A commonly used solvent system is a mixture of hexane and ethyl acetate.[4] You should perform preliminary TLC analysis with various ratios of these solvents to find the optimal mobile phase that provides good separation between your product and the impurities. An Rf value of 0.2-0.3 for the desired compound on the TLC plate is generally a good starting point for column chromatography.[5]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can often improve resolution, especially for samples with poor solubility in the column eluent.[6]
-
Gradient Elution: If isocratic elution (using a constant solvent composition) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity to elute the compounds with increasing polarity.
Q: My product seems to be degrading on the silica gel column. What are my options?
A: Steroids can sometimes be sensitive to the acidic nature of silica gel. If you suspect on-column degradation, you can:
-
Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize the acidic sites. A small amount of triethylamine (0.1-1%) can also be added to the eluting solvent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution to minimize the time the compound is in contact with the stationary phase.
Data Presentation
Table 1: Recommended Starting Conditions for C-2 Bromination
| Parameter | Recommended Condition | Rationale |
| Starting Material | Beclomethasone Dipropionate | Precursor for the synthesis. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂.[1] |
| Solvent | Dichloromethane or Chloroform | Non-polar aprotic solvent.[1] |
| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side reactions.[1] |
| Reaction Time | Monitor by TLC/HPLC | Avoid prolonged reaction times to prevent byproduct formation. |
Table 2: Typical Solvent Systems for Flash Chromatography Purification
| Stationary Phase | Eluent System (starting ratio) | Application |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 8:1 v/v) | Separation of this compound from less polar impurities and starting material.[4] |
| Silica Gel | Toluene:Ethyl Acetate | Alternative solvent system for separation of steroidal compounds.[7] |
Experimental Protocols
Synthesis of this compound
This is a general protocol and may require optimization.
-
Dissolution: Dissolve beclomethasone dipropionate (1 equivalent) in a suitable anhydrous, non-polar solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.05-1.1 equivalents) in the same solvent to the reaction mixture over a period of 30-60 minutes with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within a few hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a slurry packing method with the chosen eluent (e.g., hexane:ethyl acetate 8:1).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use a dry loading technique by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or flasks. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for synthesis issues.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Beclomethasone Dipropionate and its Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of beclomethasone dipropionate (BDP) and its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of beclomethasone dipropionate.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks. Consider using a different organic solvent or adding a buffer to the aqueous phase. |
| Incorrect column selection. | Ensure the column chemistry (e.g., C18, C8) is suitable for steroid separation. A longer column or a column with a smaller particle size can enhance resolution but may increase backpressure. | |
| Flow rate is too high. | A lower flow rate can improve separation efficiency and resolution, although it will increase the analysis time.[1] | |
| Column temperature is not optimal. | Optimizing the column temperature can influence selectivity and efficiency. Lower temperatures often lead to better resolution.[1] | |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based column packing. This is common for basic compounds. | Operate at a lower mobile phase pH (e.g., by adding a small amount of an acid like formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[2] |
| Column overload. | Reduce the concentration of the sample being injected. | |
| Presence of an interfering compound. | Change the detection wavelength to see if the peak shape improves. If a co-eluting impurity is suspected, further method development to improve separation is necessary.[2] | |
| Extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. | |
| Ghost Peaks | Contamination in the mobile phase, injection solvent, or HPLC system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[3][4] Flush the HPLC system, including the injector and column, with a strong solvent. A blank injection (injecting only the mobile phase) can help identify if the ghost peak originates from the system.[5][6] |
| Sample carryover from a previous injection. | Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the needle between injections. | |
| Contaminated vials or caps. | Use clean, new vials and caps for each analysis. | |
| Baseline Drift | The mobile phase components have different UV absorbance at the detection wavelength, especially during gradient elution. | If using a gradient with acetonitrile and water at low wavelengths (<220 nm), baseline drift is common as acetonitrile has a higher UV cutoff.[7] Using a reference wavelength on the detector can help compensate for this. Alternatively, preparing the mobile phase with a small amount of a UV-absorbing additive in the weaker solvent can help to balance the absorbance throughout the gradient.[8] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column bleeding. | This can occur with older columns or when using aggressive mobile phases. Flushing the column or replacing it may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of beclomethasone dipropionate I should be aware of?
A1: The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several potential impurities for beclomethasone dipropionate. These can be process-related impurities from the synthesis or degradation products. Some of the known related compounds include:
| Impurity Name | Common Designation |
| Beclomethasone 17-monopropionate | Impurity A (USP Related Compound A) |
| Beclomethasone 21-monopropionate | - |
| Beclomethasone | - |
| Beclomethasone Dipropionate Impurity E | Impurity E (EP) |
| Beclomethasone Dipropionate Impurity S | Impurity S (EP) |
| Beclomethasone Dipropionate Impurity M | Impurity M (EP) |
This is not an exhaustive list. Please refer to the current EP and USP monographs for a complete list of specified impurities.[9][10][11]
Q2: What is a typical starting HPLC method for the analysis of beclomethasone dipropionate and its impurities?
A2: A common starting point for the analysis of beclomethasone dipropionate is a reversed-phase HPLC method. The following table summarizes typical experimental conditions found in the literature. These should be considered as a starting point and may require optimization for your specific application.
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water or Buffer (e.g., phosphate buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 - 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 10 - 20 µL |
References for these typical parameters can be found in various studies.[12][13][14][15]
Q3: How should I prepare my sample of beclomethasone dipropionate for HPLC analysis?
A3: Sample preparation will depend on the matrix. For bulk drug substances, a stock solution is typically prepared by accurately weighing the substance and dissolving it in a suitable solvent like methanol or acetonitrile.[12] For pharmaceutical formulations like creams or ointments, an extraction step is usually required to separate the active ingredient from the excipients. This may involve dissolving the formulation in a solvent and then performing a liquid-liquid extraction or solid-phase extraction.[13] All solutions should be filtered through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from damaging the HPLC system.[15]
Q4: My BDP peak is showing significant tailing. What is the most likely cause and how can I fix it?
A4: Peak tailing for corticosteroids like beclomethasone dipropionate in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing.[2] To mitigate this, try the following:
-
Lower the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your aqueous mobile phase can suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with polar or basic compounds.
-
Check for column overload: If the sample concentration is too high, it can lead to peak distortion. Try diluting your sample.
Q5: I am having trouble separating a known impurity from the main beclomethasone dipropionate peak. What can I do?
A5: Co-elution of impurities is a common challenge. To improve the separation (resolution), you can try the following systematic approach:
-
Optimize the mobile phase: Small changes in the organic-to-aqueous ratio can significantly impact selectivity. Try a shallower gradient or a lower percentage of the organic modifier in an isocratic method. You can also evaluate a different organic solvent (e.g., switching from acetonitrile to methanol or vice versa) as this can alter the elution order.
-
Change the column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase) might offer different selectivity. A longer column or one with smaller particles will provide higher efficiency and may resolve the peaks.
-
Adjust the temperature: Varying the column temperature can affect the retention and selectivity of different compounds.
Experimental Workflow & Diagrams
A typical experimental workflow for the HPLC analysis of beclomethasone dipropionate impurities involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC analysis of beclomethasone dipropionate.
Below is a decision-making workflow for troubleshooting poor peak resolution, a common issue in this analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]
- 4. uhplcs.com [uhplcs.com]
- 5. wyatt.com [wyatt.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Causes of Gradient Drift | Separation Science [sepscience.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. pharmaceresearch.com [pharmaceresearch.com]
- 12. rjptonline.org [rjptonline.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pharmacyjournal.in [pharmacyjournal.in]
- 15. scielo.br [scielo.br]
Resolving co-elution in the analysis of 2-Bromo-beclomethasone dipropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the analysis of 2-Bromo-beclomethasone dipropionate, a known impurity of beclomethasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to separate it from beclomethasone dipropionate?
A1: this compound is a process impurity of beclomethasone dipropionate.[1] It is structurally very similar to the active pharmaceutical ingredient (API). Regulatory authorities require the accurate quantification of impurities to ensure the safety and efficacy of the final drug product. Co-elution of this compound with the API or other impurities can lead to inaccurate quantification and potentially compromise the quality of the drug product.
Q2: What are the common analytical techniques used for the analysis of beclomethasone dipropionate and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques for the analysis of beclomethasone dipropionate and its related substances.[2][3][4][5] These methods typically utilize C18 or other suitable stationary phases with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[3][5]
Q3: What causes co-elution in the analysis of this compound?
A3: Co-elution in the analysis of this compound can be caused by several factors, including:
-
Insufficient chromatographic resolution: The chromatographic method may not have the selectivity to separate compounds with very similar chemical structures.
-
Inappropriate stationary phase: The choice of the column (stationary phase) may not be optimal for the separation of the specific analytes.
-
Suboptimal mobile phase composition: The mobile phase composition, including the type of organic solvent, pH, and additives, plays a crucial role in achieving separation.
-
High sample concentration: Overloading the column with a high concentration of the sample can lead to peak broadening and co-elution.
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the analysis of this compound.
Step 1: Identify the Co-elution Problem
The first step is to confirm that co-elution is indeed occurring. Look for the following signs in your chromatogram:
-
Asymmetrical peaks: Peaks that are not perfectly Gaussian and show fronting or tailing.
-
Shoulders on the main peak: A small peak appearing on the leading or tailing edge of the main analyte peak.
-
Broader than expected peaks: Peaks that are wider than what is typical for your system under the given conditions.
-
Inconsistent peak purity: If you are using a photodiode array (PDA) detector, the peak purity analysis will indicate the presence of more than one component under a single peak.
Step 2: Method Optimization Strategies
Once co-elution is confirmed, the following method parameters can be adjusted to improve separation. It is recommended to change one parameter at a time to understand its effect on the chromatography.
1. Modify the Mobile Phase Composition:
-
Change the organic solvent ratio: A slight adjustment in the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact the retention times and selectivity between closely eluting compounds.
-
Change the organic solvent type: If adjusting the ratio is not sufficient, switching from one organic solvent to another (e.g., from methanol to acetonitrile or vice versa) can alter the selectivity of the separation.
-
Adjust the pH of the aqueous phase: For ionizable compounds, changing the pH of the aqueous portion of the mobile phase can affect their retention and selectivity. For corticosteroids like beclomethasone dipropionate and its impurities, a slightly acidic mobile phase is often used.
-
Introduce a different buffer or additive: The use of different buffer salts or additives can influence the interactions between the analytes and the stationary phase, leading to improved resolution.
2. Adjust the Chromatographic Conditions:
-
Lower the flow rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Change the column temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can influence selectivity.
3. Evaluate the Stationary Phase:
-
Switch to a different column chemistry: If modifications to the mobile phase and chromatographic conditions do not resolve the co-elution, consider using a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18). Different stationary phases offer different selectivities.
-
Use a column with a smaller particle size: Columns with smaller particle sizes (e.g., UPLC columns with sub-2 µm particles) provide higher efficiency and can lead to better resolution of closely eluting peaks.
Case Study: A UPLC Method for the Separation of Beclomethasone Dipropionate and 10 Known Impurities
A published UPLC method has demonstrated the successful separation of beclomethasone dipropionate from ten of its known process impurities and degradation products.[2] This method can serve as an excellent starting point for resolving co-elution issues with this compound.
Table 1: UPLC Method Parameters for Separation of Beclomethasone Dipropionate and Impurities[2]
| Parameter | Condition |
| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Distilled Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV |
Table 2: Gradient Elution Program[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 5.0 | 50 | 50 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
This UPLC method, with its high-efficiency column and optimized gradient, provides a robust starting point for resolving the co-elution of this compound. If you are experiencing co-elution with a standard HPLC method, transitioning to a UPLC system with a sub-2 µm particle column can often provide the necessary resolution.
Experimental Protocols
Protocol 1: Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound and beclomethasone dipropionate reference standards in a suitable diluent (e.g., acetonitrile or methanol) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing beclomethasone dipropionate to be analyzed by dissolving it in the diluent to achieve a similar concentration to the standard solution.
-
Spiked Sample: To confirm the identity of the this compound peak and assess the resolution, a sample solution can be spiked with a known amount of the this compound reference standard.
Protocol 2: General RP-HPLC Method (Initial Condition)
This protocol provides a typical starting point for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times of beclomethasone dipropionate and this compound.
-
Inject the sample solution.
-
If co-elution is observed, proceed with the troubleshooting steps outlined above.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for resolving co-elution issues.
References
Addressing stability issues of 2-Bromo-beclomethasone dipropionate in solution
This technical support center provides guidance on addressing stability issues of 2-Bromo-beclomethasone dipropionate in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited, the following guidance is based on the known stability profile of beclomethasone dipropionate and general principles of steroid chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the choice of solvent. Like other corticosteroids, it is susceptible to hydrolysis, particularly at non-optimal pH values. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic degradation.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation pathways for the 2-Bromo derivative have not been extensively documented, they are expected to be similar to those of beclomethasone dipropionate. Potential degradation products could arise from the hydrolysis of the propionate esters at positions 17 and 21, leading to the formation of 2-Bromo-beclomethasone-17-monopropionate, 2-Bromo-beclomethasone-21-monopropionate, and ultimately 2-Bromo-beclomethasone. Further degradation can occur, including the loss of hydrogen chloride and the formation of a 9,11-epoxide[1][2][3].
Q3: What solvents are recommended for dissolving this compound to ensure stability?
A3: this compound is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and acetone[4]. For aqueous-based solutions, the use of co-solvents is often necessary. The choice of solvent is critical, as it can influence the rate of degradation. It is advisable to use aprotic solvents or buffered aqueous solutions to maintain a stable pH. Many traditional steroid halogenations are performed in chlorinated solvents like dichloromethane (DCM); however, greener solvent alternatives like cyclopentyl methyl ether or ethanol are encouraged[5].
Q4: How should solutions of this compound be stored?
A4: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Perform stress testing (see Experimental Protocols) to identify potential degradation products. Adjust storage conditions (e.g., lower temperature, protect from light) and re-analyze. Ensure the mobile phase is compatible and does not induce degradation. |
| Loss of potency or reduced biological activity | Chemical degradation of the active compound. | Quantify the concentration of this compound using a validated stability-indicating HPLC method. Compare with the initial concentration to determine the extent of degradation. Prepare fresh solutions for experiments. |
| Precipitation of the compound from solution | Poor solubility or change in solvent composition due to evaporation. | Ensure the chosen solvent system can maintain the desired concentration. Store solutions in tightly sealed containers. Consider using solubility enhancers like cyclodextrins if compatible with the experimental design[6]. |
| Color change in the solution | Formation of chromophoric degradation products. | Investigate the degradation pathway. A color change may indicate significant degradation. The solution should not be used for experiments if a color change is observed. |
Experimental Protocols
Protocol 1: Stress Testing of this compound in Solution
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability of the molecule under various conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) or a gradient of Methanol and Water (e.g., 85:15 v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Detection Wavelength | 230 nm or 254 nm[7][8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear for its intended purpose[8].
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Stress Conditions
| Stress Condition | % Assay of this compound Remaining | Number of Degradation Peaks Observed |
| 0.1 M HCl, 60°C, 24h | 85.2 | 2 |
| 0.1 M NaOH, 60°C, 24h | 70.5 | 3 |
| 3% H₂O₂, RT, 24h | 92.1 | 1 |
| 80°C, 24h | 95.8 | 1 |
| UV light (254 nm), 24h | 88.4 | 2 |
| Control (4°C), 24h | 99.8 | 0 |
Note: This data is illustrative and not based on experimental results.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Experimental workflow for stress testing and stability analysis.
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Degradation products of beclomethasone dipropionate in human plasma. | Semantic Scholar [semanticscholar.org]
- 4. ijbpas.com [ijbpas.com]
- 5. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Steroids
Welcome to the technical support center for the purification of brominated steroids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying brominated steroids?
The purification of brominated steroids presents several key challenges:
-
Separation of Stereoisomers: The introduction of bromine can create diastereomers or enantiomers, which are often difficult to separate due to their similar physical properties.[1][2][3]
-
Compound Degradation: Brominated steroids can be susceptible to degradation, particularly during chromatographic purification. This can be influenced by the mobile phase, the stationary phase, and the presence of metal ions in the HPLC system.[4][5][6] Partial decomposition during recrystallization has also been reported.[7]
-
Co-elution with Impurities: Residual reagents from the bromination reaction, unreacted starting material, and side-products can co-elute with the desired product, complicating purification.
-
Poor Crystallization: Achieving good quality crystals for purification and characterization can be challenging. The choice of solvent is critical and can significantly impact crystal morphology and purity.[8][9]
-
Chromatographic Peak Shape Issues: Peak tailing and broadening are common problems in the HPLC analysis of steroids, which can affect resolution and quantification.[7][10][11]
Q2: Which chromatographic techniques are most effective for purifying brominated steroids?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the purification of steroids, including their brominated derivatives.[12][13][14] For specific challenges, the following are recommended:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, typically using a C18 column with a mobile phase of acetonitrile and/or methanol and water.[12]
-
Preparative HPLC: For isolating larger quantities of pure compound, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but with larger columns and higher flow rates.[2][13][15]
-
Supercritical Fluid Chromatography (SFC): SFC can be more successful than traditional HPLC for the separation of diastereomers.[1]
-
Chiral Chromatography: For separating enantiomers, HPLC with a chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for steroid separations.[3][5][8][16]
Q3: How can I improve the separation of brominated steroid diastereomers?
Separating diastereomers requires optimizing the chromatographic conditions to exploit the small differences in their physical and chemical properties.
-
Method Development: Systematically screen different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., acetonitrile vs. methanol, different buffers and additives).
-
Gradient Optimization: A shallow gradient can often improve the resolution of closely eluting peaks.
-
Temperature Control: Operating the column at a controlled temperature can improve peak shape and reproducibility.
-
Derivatization: If direct separation is unsuccessful, derivatizing the steroid with a chiral agent can create diastereomeric derivatives with greater differences in their properties, making them easier to separate on a non-chiral column.[17]
Q4: What are the best practices for crystallizing brominated steroids?
Crystallization is a powerful purification technique. Success often depends on the choice of solvent and the crystallization method.
-
Solvent Selection: The ideal solvent is one in which the brominated steroid is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvent systems include aqueous acetone, methanol, ethanol, ethyl acetate/hexane, and THF/hexane.[10][11]
-
Slow Cooling: Allowing the saturated solution to cool slowly often yields larger and purer crystals.
-
Vapor Diffusion: This technique, where a less volatile solvent for the compound is allowed to slowly mix with a more volatile non-solvent, can be effective for growing high-quality crystals.
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization.
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanol groups on the silica-based column.- Column overload.- Dead volume in the HPLC system. | - Use a fully end-capped column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Lower the sample concentration or injection volume.[7]- Check and tighten all fittings.[7] |
| Peak Broadening | - Column degradation (void formation).- High flow rate.- Mismatch between injection solvent and mobile phase. | - Replace the column.- Reduce the flow rate.- Dissolve the sample in the initial mobile phase. |
| Poor Resolution of Diastereomers | - Suboptimal mobile phase or stationary phase.- Gradient is too steep. | - Screen different columns and mobile phase organic modifiers (acetonitrile vs. methanol).- Employ a shallower gradient.- Consider SFC as an alternative.[1] |
| Appearance of New Peaks/Loss of Main Peak During a Sequence | - On-column degradation of the brominated steroid.[5] | - Check the stability of the compound in the mobile phase.- Use a different column with a more inert stationary phase.- Add a chelating agent like EDTA to the mobile phase to sequester metal ions.[5] |
| High Backpressure | - Blocked column frit.- Precipitation of the compound in the system. | - Reverse and flush the column (if recommended by the manufacturer).- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the injection solvent. |
Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Formation of a liquid instead of crystals) | - The compound is too soluble in the chosen solvent.- The solution is supersaturated to a very high degree. | - Use a less polar solvent or a solvent mixture.- Cool the solution more slowly.- Use a more dilute solution. |
| Formation of very fine needles or powder | - Rapid crystallization due to high supersaturation. | - Decrease the rate of cooling.- Use a solvent in which the compound is slightly more soluble. |
| No Crystals Form | - The solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Add a non-solvent to decrease solubility.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal. |
| Low Purity of Crystals | - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor. | - Recrystallize the material, potentially using a different solvent system.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent. |
Quantitative Data
| Compound Class | Purification Method | Key Parameters | Result | Reference |
| Synthetic Glucocorticoid Epimers | Preparative RP-HPLC | Column: C18; Mobile Phase: Acetonitrile:Water (isocratic) | Purity: >98%; Recovery: >95% | [12] |
| Ursodeoxycholic Acid | Preparative RP-HPLC | Column: ODS3; Mobile Phase: Acetonitrile:Water (40:60) | Purity: 99.3%; Recovery: 97.8% | [12] |
| Corticosteroids | Preparative RP-HPLC | Column: C18; Gradient elution | Loadability: up to 320 mg on a 30 mm ID column | Agilent Application Note |
| Steroid Hormones in Water | SPE with modified silica gel followed by HPLC-MS/MS | Eluent: Methanol at pH 9.0 | Recovery: 53.7% - 82.9% |
Experimental Protocols
Protocol 1: General Preparative HPLC Purification of a Brominated Steroid
This protocol outlines a general approach for purifying a brominated steroid using preparative reversed-phase HPLC.
-
Analytical Method Development:
-
Develop an analytical scale RP-HPLC method using a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen mobile phases such as acetonitrile/water and methanol/water to achieve good resolution between the target compound and impurities. A typical starting gradient is 5% to 95% organic solvent over 20-30 minutes.
-
Optimize the gradient, flow rate, and column temperature for the best separation.
-
-
Scale-Up to Preparative HPLC:
-
Select a preparative column with the same stationary phase as the analytical column (e.g., 21.2 x 150 mm).
-
Calculate the new flow rate based on the column diameters: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)².
-
Adjust the gradient times proportionally to the change in column volume.
-
The sample loading should be determined empirically, starting with a small injection and gradually increasing the amount until resolution begins to degrade.
-
-
Purification Run:
-
Dissolve the crude brominated steroid in a suitable solvent, preferably the initial mobile phase, and filter it through a 0.45 µm filter.
-
Perform the preparative HPLC run using the scaled-up parameters.
-
Collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization.
-
Protocol 2: Recrystallization of a Brominated Steroid
This protocol describes a general method for purifying a brominated steroid by recrystallization, based on the purification of 4-bromo-dihydrocortisone.[10]
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude brominated steroid.
-
Add a potential solvent (e.g., aqueous acetone, methanol, ethanol) dropwise at room temperature until the solid just dissolves.
-
Cool the test tube in an ice bath to see if crystals form. The ideal solvent will result in good crystal formation upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude brominated steroid in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., aqueous acetone) portion-wise while heating the flask gently (e.g., in a water bath) until the steroid is completely dissolved. Add a minimal amount of hot solvent to ensure a saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification of brominated steroids.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
- 1. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. US2684375A - Process for the bromination of steroids - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. Supelco Preparative HPLC products for Pharmaceutical Development and Production [merckmillipore.com]
- 13. gilson.com [gilson.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. mdpi.com [mdpi.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Benzoyl isothiocyanate modified surface of silica gel as the extraction material for adsorbing steroid hormones in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Minimizing degradation of 2-Bromo-beclomethasone dipropionate during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 2-Bromo-beclomethasone dipropionate (2-Br-BDP) during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for corticosteroids like this compound?
A1: Corticosteroids, including beclomethasone dipropionate and its derivatives, are susceptible to degradation through several mechanisms. The introduction of a bromine atom at the C-2 position can influence the molecule's electronic properties and susceptibility to certain reactions.[1] Key degradation pathways include:
-
Hydrolysis: Cleavage of the ester groups at C-17 and C-21 is a common degradation route, particularly under acidic or basic conditions.[2][3] This can lead to the formation of beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and ultimately beclomethasone.
-
Oxidation: The steroid nucleus can be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives.
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[2][4]
-
Thermal Degradation: High temperatures can accelerate degradation reactions.[2]
-
Elimination Reactions: Under certain conditions, elimination of water or other groups can occur, leading to the formation of unsaturated derivatives.
Q2: What are the initial signs of 2-Br-BDP degradation in my analytical run?
A2: Degradation of 2-Br-BDP during analysis can manifest in several ways on your chromatogram:
-
Appearance of unexpected peaks: These often appear close to the main analyte peak.
-
Reduced peak area or height of the 2-Br-BDP peak: This indicates a loss of the parent compound.
-
Peak tailing or fronting: This can be a sign of interaction with active sites on the column created by degradants or issues with the mobile phase.
-
Baseline noise or drift: This may be caused by the presence of multiple small, unresolved degradation products.
Q3: How can I minimize sample degradation during preparation?
A3: Proper sample handling is crucial to prevent degradation before analysis.
-
Solvent Selection: Use high-purity solvents (HPLC or MS grade). Methanol is a common solvent for dissolving beclomethasone dipropionate.[5][6] Avoid reactive solvents.
-
Temperature Control: Keep samples cool, and if necessary, perform extraction and preparation steps on ice or at reduced temperatures.
-
Light Protection: Protect samples from direct light by using amber vials or covering glassware with aluminum foil.[7]
-
pH Control: If working with aqueous solutions, ensure the pH is controlled and in a range where the analyte is stable. For many corticosteroids, a slightly acidic pH (around 3.5-4.5) can improve stability.[8]
-
Minimize Exposure Time: Prepare samples as close to the time of analysis as possible.
Troubleshooting Guides
This section provides structured guidance to address common issues encountered during the analysis of this compound.
Issue 1: Loss of Analyte and/or Appearance of Extra Peaks
This is a common indication of on-instrument or pre-analysis degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte loss and extra peaks.
Detailed Steps:
-
Evaluate Sample Preparation:
-
Temperature and Light: Ensure samples were protected from elevated temperatures and direct light during all stages of preparation and storage.
-
Solvent Quality: Use freshly opened, HPLC-grade solvents. Older solvents can accumulate peroxides or other reactive impurities.
-
-
Examine Analytical Method:
-
Mobile Phase: The stability of corticosteroids can be pH-dependent. A mobile phase with a slightly acidic pH may be beneficial. Consider preparing fresh mobile phase daily.
-
Column Temperature: If using a column oven, try reducing the temperature to see if thermal degradation is occurring on the column.
-
Column Condition: An old or contaminated column can have active sites that promote degradation. Try replacing the column or using a guard column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Sample and Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too much sample can lead to broad, tailing, or fronting peaks. Try diluting the sample and injecting a smaller volume.
-
Column Issues:
-
Contamination: Buildup of sample matrix on the column can lead to poor peak shape. Flush the column with a strong solvent.
-
Column Void: A void at the head of the column can cause peak splitting or tailing. This usually requires column replacement.
-
Experimental Protocols
Recommended HPLC Method for this compound
This method is a general starting point based on established methods for beclomethasone dipropionate and should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol and Water (85:15 v/v) or Acetonitrile and Ammonium Acetate Buffer (90:10 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Detection Wavelength | 223 nm, 238 nm, or 254 nm[3][4] |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 10-20 µL |
System Suitability:
Before running samples, ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 6 replicate injections) |
Sample Preparation Protocol (from a non-aqueous cream base)
-
Accurately weigh approximately 1g of the cream into a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 20-25 minutes to dissolve the 2-Br-BDP and disperse the cream base.[6]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further dilute with the mobile phase to a final concentration within the linear range of the method.
Potential Degradation Pathways and Products
The introduction of a bromine atom at the C-2 position may create new potential degradation pathways or alter the rate of known pathways for beclomethasone dipropionate.
Caption: Potential degradation pathways of 2-Br-BDP.
Summary of Potential Degradants:
| Degradant | Formation Pathway | Expected Chromatographic Behavior |
| 2-Br-Beclomethasone 17-Monopropionate | Hydrolysis of C-21 ester | More polar, earlier elution than parent |
| 2-Br-Beclomethasone 21-Monopropionate | Hydrolysis of C-17 ester | More polar, earlier elution than parent |
| 2-Br-Beclomethasone | Hydrolysis of both esters | Most polar, earliest elution of hydroxylated forms |
| Oxidized Products | Oxidation | Polarity can vary, may elute earlier or later |
| Elimination Products | Dehydration, etc. | Less polar, may elute later |
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jpsbr.org [jpsbr.org]
- 6. rjptonline.org [rjptonline.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 2-Bromo-beclomethasone dipropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 2-Bromo-beclomethasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of a lipophilic molecule like this compound from complex biological matrices such as plasma or serum, these effects can lead to either ion suppression or enhancement.[1][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitation by causing underestimation or overestimation of the analyte concentration.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.[2]
Q2: How can I determine if my assay for this compound is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.[1][5][6]
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][7] A constant flow of this compound solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal for the analyte indicates the presence of matrix effects at that retention time.[8]
-
Post-Extraction Spike Method: This quantitative approach compares the response of the analyte in a pre-spiked neat solution to a post-spiked extracted blank matrix sample. A significant difference in the signal intensity indicates the presence of matrix effects.
Q3: What are the most common sample preparation strategies to minimize matrix effects for a compound like this compound?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[8] For a lipophilic steroid like this compound, the following techniques are commonly employed:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, which are a major source of matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): This technique offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components in the aqueous layer.[9]
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by utilizing specific sorbents to retain the analyte while matrix components are washed away.[6][10] For this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your bioanalytical method for this compound.
Problem 1: Poor reproducibility and accuracy in QC samples.
Possible Cause: Unrecognized matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Solutions:
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Qualitative Assessment: Use the post-column infusion technique to identify if the analyte's retention time coincides with a region of significant ion suppression.
-
Optimize Sample Preparation: If significant matrix effects are observed, improve the sample cleanup. Transitioning from protein precipitation to liquid-liquid extraction or solid-phase extraction can significantly reduce matrix interferences.[6][9]
-
Chromatographic Separation: Modify the HPLC/UHPLC method to separate this compound from the ion-suppressing regions of the chromatogram. This can be achieved by altering the gradient, mobile phase composition, or using a different column chemistry.
-
Internal Standard: Employ a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[11]
Problem 2: Low signal intensity and poor sensitivity.
Possible Cause: Significant ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Solutions:
-
Assess Ion Suppression: Confirm ion suppression using the post-column infusion technique.
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][12] If your instrument allows, switching to APCI may reduce ion suppression.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove a broader range of interferences.
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[5] However, ensure the diluted analyte concentration is still above the limit of quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Infuse the standard solution post-column into the MS source at a constant flow rate (e.g., 10 µL/min) using a syringe pump and a T-connector.
-
Prepare a blank matrix sample (e.g., plasma, serum) by extracting it using your current sample preparation method.
-
Inject the extracted blank matrix onto the LC-MS/MS system while the standard solution is being infused.
-
Monitor the signal of the this compound. A stable baseline indicates no matrix effects. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the same amount of this compound into the extracted matrix supernatant.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the Coefficient of Variation (CV): The CV of the MF across the different lots of matrix should be ≤15%.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | -45 ± 8 | 12 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 88 ± 7 | -15 ± 4 | 6 |
| Solid-Phase Extraction (C18) | 92 ± 4 | -5 ± 2 | 3 |
Data are hypothetical and for illustrative purposes only.
Table 2: Effect of Different Ionization Sources on Signal Intensity
| Ionization Source | Analyte Signal-to-Noise Ratio | Matrix Effect (%) |
| Electrospray Ionization (ESI) | 150 | -52 |
| Atmospheric Pressure Chemical Ionization (APCI) | 120 | -18 |
Data are hypothetical and for illustrative purposes only.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. providiongroup.com [providiongroup.com]
Technical Support Center: Quantification of 2-Bromo-beclomethasone dipropionate
This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 2-Bromo-beclomethasone dipropionate, a known impurity and potential degradation product of beclomethasone dipropionate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (C₂₈H₃₆BrClO₇) is a brominated derivative of beclomethasone dipropionate, a synthetic corticosteroid.[1] It is often considered a process impurity or a degradation product in pharmaceutical formulations containing beclomethasone dipropionate.[2][3]
Q2: Why is the quantification of this compound important?
A2: Quantifying impurities and degradation products like this compound is crucial for ensuring the safety, efficacy, and stability of pharmaceutical products. Regulatory bodies require the monitoring and control of such substances within specified limits. The development of stability-indicating analytical methods is essential for this purpose.[1]
Q3: What is the most common analytical technique for quantifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the quantification of beclomethasone dipropionate and its related substances, including this compound.[4][5][6][7] These methods are often stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products.[4][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of this compound.
Issue 1: Poor Resolution Between this compound and Beclomethasone dipropionate Peaks
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Possible Cause 2: Incorrect Column Temperature.
-
Possible Cause 3: Flow Rate is Too High.
-
Solution: Reduce the flow rate. A lower flow rate increases the time the analyte spends in the stationary phase, which can lead to better separation.
-
Issue 2: Tailing or Asymmetric Peaks
-
Possible Cause 1: Column Overload.
-
Solution: Reduce the concentration of the sample being injected. Prepare dilutions of your sample and inject them to see if peak shape improves.
-
-
Possible Cause 2: Presence of Active Sites on the Column.
-
Solution: Use a column with end-capping or a different stationary phase. Ensure the mobile phase pH is appropriate for the analytes.
-
-
Possible Cause 3: Incompatible Injection Solvent.
-
Solution: The injection solvent should be weaker than or similar in strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed.[4] Use a gradient proportioning valve that is functioning correctly if running a gradient method.
-
-
Possible Cause 2: Column Temperature Variations.
-
Possible Cause 3: Pump Malfunction.
-
Solution: Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. Perform pump calibration and maintenance as needed.
-
Experimental Protocols
Below are detailed methodologies for the RP-HPLC quantification of beclomethasone dipropionate and its related substances, which can be adapted for this compound.
Method 1: RP-HPLC for Beclomethasone Dipropionate and Related Substances
This method is based on a stability-indicating assay.
-
Chromatographic Conditions:
-
Column: Altima C18 (250×4.6 mm, 5 μm)[5]
-
Mobile Phase A: Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v)[5]
-
Mobile Phase B: Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v)[5]
-
Gradient: A gradient elution may be required to separate all related substances effectively.
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 240 nm[5]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 50°C[5]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of beclomethasone dipropionate reference standard in a suitable solvent like methanol or a mixture of the mobile phase.
-
Further dilute the stock solution to achieve a working concentration (e.g., 10-60 µg/mL).[4]
-
-
Sample Preparation (from a cream formulation):
-
Accurately weigh a portion of the cream and dissolve it in a suitable solvent like methanol.[4]
-
The solution may need to be warmed and then cooled to facilitate extraction.[4]
-
Centrifuge the solution to separate excipients.[4]
-
The supernatant may require further extraction, for example, with n-hexane, to remove lipophilic excipients.[4]
-
Collect the methanol layer and dilute it with the mobile phase to the desired concentration.[4]
-
Filter the final solution through a 0.45 µm filter before injection.[7]
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of beclomethasone dipropionate, which would be similar for its bromo-derivative.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Beclomethasone Dipropionate | 10-60 | 0.996 | [4] |
| Beclomethasone Dipropionate | 5.0-25.0 | > 0.999 | [6][7] |
| Beclomethasone Dipropionate | 2-16 | Not Specified | [8] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Beclomethasone Dipropionate | 0.039 | 0.12 | [8] |
| Beclomethasone Dipropionate | 0.062 | Not Specified | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor chromatographic peak resolution.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. ijprs.com [ijprs.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. ddtjournal.net [ddtjournal.net]
- 9. scribd.com [scribd.com]
Enhancing the resolution of 2-Bromo-beclomethasone dipropionate from its isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the resolution of 2-Bromo-beclomethasone dipropionate from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating this compound from its isomers?
A1: The primary challenges stem from the structural similarity of the isomers, which often results in co-elution or poor resolution during chromatographic analysis. Key difficulties include distinguishing between positional isomers (where the bromine atom is at a different location on the beclomethasone dipropionate backbone) and stereoisomers. Achieving baseline separation requires highly selective analytical methods.
Q2: Which analytical technique is most suitable for this separation?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed and effective technique for the separation of corticosteroids and their related substances. For enhanced resolution of structurally similar isomers, particularly chiral isomers, Supercritical Fluid Chromatography (SFC) can offer superior performance and is an excellent orthogonal technique.[1][2]
Q3: What type of HPLC column is recommended?
A3: For achiral separations of corticosteroid isomers, C18 columns are a good starting point.[3][4] However, for resolving chiral isomers, specialized chiral stationary phases (CSPs) are often necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated success in separating corticosteroid enantiomers and diastereomers.[5]
Q4: How can I improve the resolution between isomeric peaks?
A4: To improve resolution, you can optimize several chromatographic parameters:
-
Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase ratio can significantly impact selectivity. The use of additives like tetrahydrofuran (THF) has been shown to improve the separation of some corticosteroids.[6]
-
Column Temperature: Lowering the column temperature can increase retention and improve peak resolution.[7]
-
Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the analysis time.[7]
-
Column Selection: Switching to a column with a different stationary phase chemistry (e.g., a phenyl or biphenyl phase instead of C18) or a chiral stationary phase can provide alternative selectivity.[5][8]
Q5: My peaks for this compound and its isomers are splitting. What could be the cause?
A5: Peak splitting in HPLC can be caused by several factors:
-
Column Contamination or Voids: The column frit may be blocked, or there could be a void in the stationary phase.[9][10]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. It is best to dissolve the sample in the initial mobile phase.
-
Co-elution of Isomers: The "split" peak may actually be two closely eluting isomers.[9]
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can cause peak splitting.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic-to-aqueous ratio. Consider adding a small percentage of a different solvent like THF.[6] |
| Unsuitable column stationary phase. | Switch to a column with a different selectivity (e.g., Phenyl-Hexyl) or a chiral stationary phase if stereoisomers are present.[5] | |
| Flow rate is too high. | Decrease the flow rate to allow for better separation.[7] | |
| Column temperature is too high. | Lower the column temperature to increase retention and potentially improve resolution.[7] | |
| Peak Tailing | Strong interaction between the analyte and the stationary phase. | Add a mobile phase modifier, such as a small amount of acid (e.g., formic acid), to improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Active sites on the column. | Use a column with end-capping or a base-deactivated stationary phase. | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume.[10] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase. | |
| Peak Splitting | Blocked column frit or void in the column. | Replace the column frit or the entire column.[9][10] |
| Sample solvent stronger than the mobile phase. | Prepare the sample in the initial mobile phase composition. | |
| Co-elution of closely related isomers. | Modify the mobile phase composition or switch to a higher-resolution column to separate the two components.[9] | |
| Inconsistent Retention Times | Unstable mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. | |
| Pump issues (unstable flow rate). | Check the pump for leaks and ensure it is properly calibrated and maintained.[10] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Achiral Separation of Positional Isomers
This hypothetical method is designed for the separation of this compound from its potential positional isomers.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times.
-
Calculate the resolution between adjacent peaks. A resolution of >1.5 is generally considered baseline separation.
Protocol 2: Chiral SFC Method for Stereoisomer Separation
This hypothetical method is designed for the separation of enantiomers or diastereomers of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based chiral column, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection | UV at 240 nm or MS |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
2. Sample Preparation:
-
Dissolve the sample in methanol to a concentration of approximately 0.2 mg/mL.
-
Filter through a 0.45 µm syringe filter.
3. Data Analysis:
-
Determine the retention times of the stereoisomers.
-
Calculate the enantiomeric or diastereomeric excess.
Data Presentation
The following tables present hypothetical data to illustrate expected outcomes from the described protocols.
Table 1: Hypothetical RP-HPLC Separation Data
| Compound | Retention Time (min) | Resolution (Rs) |
| Isomer 1 | 12.5 | - |
| This compound | 13.8 | 1.8 |
| Isomer 2 | 14.5 | 1.6 |
Table 2: Hypothetical Chiral SFC Separation Data
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | 8.2 | - |
| Enantiomer 2 | 9.5 | 2.1 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for improving peak resolution.
References
- 1. Supercritical fluid chromatography applied to the highly selective isolation of urinary steroid hormones prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods in endogenous steroid profiling - A comparison of gas chromatography mass spectrometry (GC-MS) with supercritical fluid chromatography tandem mass spectrometry (SFC-MS/MS). | Sigma-Aldrich [sigmaaldrich.com]
- 3. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Bromo-beclomethasone Dipropionate
This guide provides a comprehensive overview of a proposed and validated analytical method for 2-Bromo-beclomethasone dipropionate, a derivative of the corticosteroid beclomethasone dipropionate. The methodologies and data presented are compiled from established analytical techniques for beclomethasone dipropionate and other corticosteroids, offering a robust framework for researchers, scientists, and drug development professionals. This document compares the proposed method with alternative analytical approaches and includes detailed experimental protocols and validation data.
Introduction to this compound Analysis
This compound is a brominated derivative of beclomethasone dipropionate, a potent glucocorticoid.[1] The introduction of a bromine atom at the 2-position provides a versatile chemical handle for developing chemical biology tools, such as photoaffinity probes and fluorescently labeled steroids, to investigate the glucocorticoid signaling pathway.[1] Accurate and precise analytical methods are crucial for the quantification and stability testing of this compound in various pharmaceutical and research settings.
While specific validated analytical methods for this compound are not extensively documented in publicly available literature, methods for the parent compound, beclomethasone dipropionate, are well-established.[2][3][4][5][6][7][8][9][10][11][12][13][14] This guide proposes a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, based on the validated methods for beclomethasone dipropionate.
Comparison of Analytical Methods for Corticosteroids
Several analytical techniques are available for the analysis of corticosteroids. The choice of method depends on factors such as the nature of the sample, the required sensitivity, and the purpose of the analysis.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| RP-HPLC with UV Detection | Separation based on polarity, detection based on UV absorbance. | Simple, robust, cost-effective, widely available. | Moderate sensitivity, may lack specificity for complex matrices. | Routine quality control, stability studies, quantification in pharmaceutical formulations.[2][3][4][5][6][8][9][11][12][13][14] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity. | Requires derivatization for non-volatile compounds, high temperature may cause degradation. | Doping control, analysis of endogenous and synthetic corticosteroids in biological samples.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation coupled with highly sensitive and specific mass detection. | Very high sensitivity and specificity, suitable for complex matrices. | High cost of instrumentation and maintenance. | Quantification of low levels of corticosteroids in biological matrices, metabolite identification.[1][15][16] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immunoassay based on antibody-antigen recognition. | High throughput, relatively inexpensive. | Can have cross-reactivity, less specific than chromatographic methods. | Screening for total corticosteroids in doping control.[15][16] |
Proposed RP-HPLC Method for this compound
This section details a proposed stability-indicating RP-HPLC method for the determination of this compound. The method is adapted from validated procedures for beclomethasone dipropionate.[4][5][6]
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: Eclipse XDB Phenyl, 150 mm x 4.6 mm, 5 µm particle size.[6] An alternative is a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2][3][4][5][9][12][13]
-
Mobile Phase: Isocratic elution with Methanol and Water (80:20, v/v).[6]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: 30 °C.[6]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-25 µg/mL).[4][5]
-
Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, a simple dissolution in methanol would be sufficient. For pharmaceutical formulations, a suitable extraction procedure may be required.
Method Validation Workflow
The validation of the analytical method should be performed according to the International Conference on Harmonisation (ICH) guidelines.[3][4]
Caption: Workflow for the validation of an analytical method as per ICH guidelines.
Validation Parameters: A Comparative Summary
The following tables summarize the typical validation parameters for RP-HPLC methods for beclomethasone dipropionate, which can be used as a benchmark for the validation of the proposed method for its 2-bromo derivative.
Table 1: Linearity and Range
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Beclomethasone Dipropionate | 30 - 70 | 0.9971 | [2] |
| Beclomethasone Dipropionate | 10 - 60 | 0.996 | [3] |
| Beclomethasone Dipropionate | 5.0 - 25.0 | > 0.999 | [4][5] |
| Beclomethasone Dipropionate | 30.36 - 91.07 | 0.99989 | [6] |
| Beclomethasone Dipropionate | 0.5 - 1.5 | - | [11][14] |
| Beclomethasone Dipropionate | 2 - 16 | - | [12][13] |
Table 2: Accuracy (Recovery)
| Compound | Accuracy (% Recovery) | Reference |
| Beclomethasone Dipropionate | 98.03 - 100.35 | [4][5] |
| Beclomethasone Dipropionate | 100.10 - 100.39 | [11][14] |
| Beclomethasone Dipropionate | 99.37 - 99.58 (cream) | [12] |
| Beclomethasone Dipropionate | 100 - 100.62 (lotion) | [12] |
Table 3: Precision (Relative Standard Deviation - RSD)
| Compound | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| Beclomethasone Dipropionate | < 2.0 | < 2.0 | [4][5] |
| Beclomethasone Dipropionate | 1.60 | 1.43 (Intermediate) | [6] |
| Beclomethasone Dipropionate | < 2.0 | < 2.0 | [8] |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Beclomethasone Dipropionate | 0.773 | 2.345 | [3] |
| Beclomethasone Dipropionate | 0.16 | 0.54 | [4][5] |
| Beclomethasone Dipropionate | 0.062 | - | [6] |
| Beclomethasone Dipropionate | - | 0.297 | [11][14] |
| Beclomethasone Dipropionate | 0.039 | 0.12 | [12][13] |
Forced Degradation Studies
To establish the stability-indicating nature of the proposed method, forced degradation studies should be conducted. This involves subjecting the this compound to various stress conditions to generate potential degradation products. The method should be able to separate the main peak from any degradation products formed.
Experimental Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
The chromatograms from these studies should be evaluated for the resolution between the parent drug peak and any degradation product peaks.
Forced Degradation Logical Workflow
Caption: Logical workflow for conducting forced degradation studies.
Conclusion
The proposed RP-HPLC method, based on established and validated methods for beclomethasone dipropionate, provides a strong starting point for the accurate and precise quantification of this compound. This guide offers a comprehensive comparison with alternative analytical techniques and details the necessary experimental protocols and validation parameters. The successful validation of this method will be crucial for its application in quality control, stability studies, and further research into the biological activity of this novel compound.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. alliedacademies.org [alliedacademies.org]
- 7. tandfonline.com [tandfonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination Of Beclomethasone Dipropionate, Clotrimazole, Chloramphenicol And Lidocaine In Pharmaceutical Formulations Using A Novel Rp-Hplc Method | Semantic Scholar [semanticscholar.org]
- 11. ijbpas.com [ijbpas.com]
- 12. ddtjournal.net [ddtjournal.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of Analytical Method for Concurrent Determination of Mupirocin and Beclomethasone Dipropionate in Pharmaceutical Formulation and Perform Forced Degradation Study | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 15. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 2-Bromo-beclomethasone dipropionate and Other Corticosteroid Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-beclomethasone dipropionate with other corticosteroid impurities, supported by available experimental data. The information is intended to assist researchers and professionals in the pharmaceutical field in understanding the impurity profiles of corticosteroids and their potential biological impact.
Introduction to Corticosteroid Impurities
Corticosteroids are a class of steroid hormones widely used for their potent anti-inflammatory and immunosuppressive properties.[1] During the synthesis, formulation, and storage of corticosteroid drug products, various impurities can arise. These impurities can be process-related, degradation products, or isomers, and their presence, even in trace amounts, can affect the safety and efficacy of the final product.[2] Therefore, the identification, quantification, and characterization of these impurities are critical aspects of drug development and quality control.
This compound is a brominated derivative and a known impurity of beclomethasone dipropionate, a commonly used synthetic corticosteroid.[3][4] This guide focuses on comparing the known properties of this compound with other common corticosteroid impurities.
Data Presentation
Glucocorticoid Receptor (GR) Binding Affinity
The primary mechanism of action for corticosteroids is through their binding to the glucocorticoid receptor (GR). The relative binding affinity (RBA) is a measure of how strongly a compound binds to the receptor compared to a reference standard, typically dexamethasone. A higher RBA suggests a greater potential for glucocorticoid activity.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Reference |
| Dexamethasone | 100 | [5] |
| 2α-Bromo-beclomethasone dipropionate | 68 | [3] |
| Beclomethasone dipropionate (BDP) | 53 | [3] |
| Beclomethasone 17-monopropionate (BMP) | 1345 | [5] |
| Beclomethasone | 13.5 | [3] |
| Mometasone Furoate 6β-OH metabolite | 206 ± 15 | [5] |
| Mometasone Furoate 9,11-epoxy degradant | 220 ± 22 | [5] |
Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions. Direct comparative studies of a wider range of impurities are limited.
Experimental Protocols
Determination of Relative Binding Affinity (RBA) to the Glucocorticoid Receptor
This protocol is a generalized procedure based on competitive binding assays described in the literature.[6]
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) to the glucocorticoid receptor in comparison to a reference standard (dexamethasone).
Materials:
-
Test compounds and dexamethasone
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)
-
Cytosolic extract containing glucocorticoid receptors (e.g., from cultured human keratinocytes)
-
Scintillation fluid and vials
-
Phosphate-buffered saline (PBS), pH 7.4
-
Assay buffer (e.g., Tris-HCl buffer with additives)
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds and dexamethasone.
-
In a reaction tube, incubate a fixed concentration of radiolabeled glucocorticoid with the cytosolic extract in the presence of varying concentrations of either the unlabeled test compound or dexamethasone.
-
Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 4°C).
-
Separate the receptor-bound radioligand from the unbound radioligand (e.g., using dextran-coated charcoal).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each compound.
-
Calculate the RBA using the formula: RBA = (IC50 of Dexamethasone / IC50 of Test Compound) x 100.
Stability-Indicating HPLC Method for Impurity Profiling
This protocol is a representative method for the analysis of beclomethasone dipropionate and its impurities, which can be adapted for the inclusion of this compound.[7][8]
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of beclomethasone dipropionate and its related impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare standard solutions of beclomethasone dipropionate and available impurity reference standards (including this compound) in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dissolve the drug substance or extract the drug product in the same solvent as the standards.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the drug substance solution to UV light.
-
-
Analysis: Inject the standard solutions, sample solutions, and forced degradation samples into the HPLC system.
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Corticosteroid Impurity Analysis.
Conclusion and Future Directions
The available data indicates that this compound possesses significant glucocorticoid receptor binding affinity, suggesting it may contribute to the overall biological activity of beclomethasone dipropionate drug products. Its RBA is comparable to that of the parent drug, although significantly lower than the active metabolite, beclomethasone 17-monopropionate.
A comprehensive comparison with a wider range of corticosteroid impurities is currently limited by the lack of direct comparative studies. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other common corticosteroid impurities for a range of biological activities, including glucocorticoid receptor transactivation and anti-inflammatory effects.
-
Toxicity Profiling: Conducting in vitro cytotoxicity and genotoxicity studies to assess the safety profile of this compound and other impurities.
-
Development of Comprehensive Analytical Methods: Establishing and validating analytical methods, such as HPLC-MS, capable of separating and quantifying a broad range of corticosteroid impurities, including halogenated derivatives, in a single run.
Such studies will provide a more complete understanding of the potential impact of these impurities on the safety and efficacy of corticosteroid therapies and will aid in the development of more robust control strategies.
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 3. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 4. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]
- 5. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
A Comparative Guide to the Determination of the Relative Response Factor for 2-Bromo-beclomethasone Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the Relative Response Factor (RRF) of 2-Bromo-beclomethasone dipropionate, a known impurity of the corticosteroid, Beclomethasone Dipropionate. The RRF is a critical parameter in pharmaceutical analysis for the accurate quantification of impurities when a reference standard for the impurity is not available. This document outlines the experimental protocol, data presentation, and relevant biological context to aid in the robust analysis of Beclomethasone Dipropionate and its related substances.
Understanding the Relative Response Factor (RRF)
In High-Performance Liquid Chromatography (HPLC) analysis, the RRF is the ratio of the response of an impurity to the response of the Active Pharmaceutical Ingredient (API) at the same concentration under identical chromatographic conditions[1]. The determination of RRF is essential for accurately quantifying impurities and is a key aspect of method validation in the pharmaceutical industry[1][2]. The RRF can be calculated using the slope method derived from calibration curves of both the API and the impurity[2].
Experimental Protocol for RRF Determination
This section details a generalized experimental protocol for determining the RRF of this compound relative to Beclomethasone Dipropionate. The specific chromatographic conditions may need to be optimized based on the available instrumentation and columns.
1. Materials and Reagents:
-
Beclomethasone Dipropionate Reference Standard
-
This compound (also known as Beclometasone Dipropionate EP Impurity N)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Ortho-phosphoric acid or other suitable buffer components
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column suitable for steroid analysis, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4][5].
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
3. Chromatographic Conditions (Example): The following conditions are a starting point and should be optimized for the specific system. Several HPLC methods for Beclomethasone Dipropionate and its impurities have been reported[4][5][6][7][8][9][10][11].
-
Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (e.g., 90:4:6 v/v/v)[4].
-
Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (e.g., 74:2:4:20 v/v/v/v)[4].
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of Beclomethasone Dipropionate and this compound.
-
Column Temperature: 50°C[4].
-
Injection Volume: 20 µL[4].
4. Preparation of Standard Solutions:
-
Beclomethasone Dipropionate Stock Solution (API): Accurately weigh about 10 mg of Beclomethasone Dipropionate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1000 µg/mL.
-
This compound Stock Solution (Impurity): Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent as the API to obtain a concentration of 1000 µg/mL.
-
Calibration Curve Solutions: Prepare a series of at least five calibration solutions for both the API and the impurity by diluting the respective stock solutions. The concentration range should cover the expected working range for impurity analysis (e.g., from the limit of quantification to 150% of the specification limit for the impurity).
5. Data Analysis and RRF Calculation:
-
Inject each calibration solution in triplicate onto the HPLC system.
-
For both the API and the impurity, plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis for each calibration curve and determine the slope.
-
Calculate the Relative Response Factor (RRF) using the following formula:
RRF = (Slope of Impurity) / (Slope of API)
Data Presentation
The quantitative data for the RRF determination should be summarized in clear and structured tables.
Table 1: Linearity Data for Beclomethasone Dipropionate (API)
| Concentration (µg/mL) | Peak Area (Mean) | Peak Area (RSD, %) |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Slope | ||
| Correlation Coefficient (r²) |
Table 2: Linearity Data for this compound (Impurity)
| Concentration (µg/mL) | Peak Area (Mean) | Peak Area (RSD, %) |
| Level 1 | ||
| Level 2 | ||
| Level 3 | ||
| Level 4 | ||
| Level 5 | ||
| Slope | ||
| Correlation Coefficient (r²) |
Table 3: Relative Response Factor Calculation
| Analyte | Slope | RRF |
| Beclomethasone Dipropionate | [Value from Table 1] | 1.00 |
| This compound | [Value from Table 2] | [Calculated RRF] |
Visualizations
Experimental Workflow for RRF Determination
Caption: Workflow for determining the Relative Response Factor.
Signaling Pathway of Beclomethasone Dipropionate
Corticosteroids like beclomethasone dipropionate exert their anti-inflammatory effects by modulating key intracellular signaling pathways. A simplified representation of this is the interference with the Mitogen-Activated Protein Kinase (MAPK) and cAMP response element-binding protein (CREB) pathways, which are involved in the expression of pro-inflammatory genes[12].
Caption: Inhibition of pro-inflammatory pathways by Beclomethasone.
Conclusion
The determination of the Relative Response Factor for this compound is a crucial step in ensuring the quality and safety of Beclomethasone Dipropionate drug products. By following a robust experimental protocol and accurately documenting the results, researchers can confidently quantify this impurity. The provided methodologies and diagrams serve as a valuable resource for drug development professionals in this endeavor.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. clearsynth.com [clearsynth.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ijprs.com [ijprs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rjptonline.org [rjptonline.org]
- 11. ddtjournal.net [ddtjournal.net]
- 12. This compound | 1204582-47-7 | Benchchem [benchchem.com]
A Comparative Analysis of the Biological Potency of 2-Bromo-beclomethasone dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of 2-Bromo-beclomethasone dipropionate against other widely used corticosteroids. The analysis is supported by experimental data on receptor binding affinity and details the standard methodologies for assessing glucocorticoid potency, including receptor binding assays, gene transactivation assays, and in vivo anti-inflammatory models.
Executive Summary
This compound is a halogenated derivative of beclomethasone dipropionate, a potent synthetic glucocorticoid. The introduction of a bromine atom at the 2-position is intended to modulate its physicochemical properties and biological activity. This guide presents a comparative analysis of its potency through established in vitro and in vivo assays, providing researchers with the necessary data and protocols to evaluate its potential in therapeutic applications.
Data Presentation
Glucocorticoid Receptor Binding Affinity
The initial and most critical step in the mechanism of action of glucocorticoids is their binding to the glucocorticoid receptor (GR). The relative binding affinity (RBA) is a key indicator of the intrinsic potency of a corticosteroid. The following table summarizes the RBA of this compound and other corticosteroids relative to dexamethasone, a standard reference compound.
| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |
| 2α-Bromo-beclomethasone dipropionate | 68 |
| Beclomethasone 17,21-dipropionate | 53 |
| Beclomethasone 17-monopropionate | 1345[1] |
| Beclomethasone | 13.5 |
| Fluticasone Propionate | 1775[1] |
| Budesonide | 935[1] |
| Dexamethasone | 100 |
Data for 2α-Bromo-beclomethasone dipropionate and beclomethasone derivatives (except 17-monopropionate) are sourced from a study on the synthesis and biological activities of beclomethasone 17,21-dipropionate derivatives. Data for other corticosteroids are from various sources for comparative purposes.
Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor, a ligand-activated transcription factor that modulates gene expression. The binding of a glucocorticoid to the cytoplasmic GR triggers a conformational change, leading to its translocation into the nucleus and subsequent regulation of target gene transcription.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This in vitro assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a labeled ligand.
Objective: To quantify the relative binding affinity (RBA) of this compound for the glucocorticoid receptor.
Materials:
-
Human recombinant glucocorticoid receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)
-
Test compounds (this compound, reference standards)
-
Assay buffer (e.g., phosphate buffer with stabilizing agents)
-
Microplates (e.g., 96-well or 384-well, low-binding)
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of the test compound and reference standards in assay buffer.
-
Prepare a working solution of the fluorescently labeled glucocorticoid ligand.
-
Prepare a working solution of the human recombinant GR.
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the diluted test compound or reference standard to the respective wells.
-
Add the fluorescently labeled glucocorticoid ligand to all wells.
-
Initiate the binding reaction by adding the human recombinant GR to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 4°C for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
Calculate the RBA of the test compound relative to the reference standard (e.g., Dexamethasone).
-
Glucocorticoid Receptor Transactivation Assay
This cell-based assay measures the ability of a corticosteroid to activate the GR and induce the transcription of a reporter gene.
Objective: To determine the functional potency of this compound in activating GR-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa) stably or transiently transfected with:
-
An expression vector for the human GR.
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).
-
-
Cell culture medium and reagents.
-
Test compounds and reference standards.
-
Lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
If not using a stable cell line, transfect the cells with the GR expression vector and the GRE-reporter plasmid.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound and reference standards. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for GR activation and reporter gene expression.
-
-
Cell Lysis and Reporter Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the reporter gene activity to a control for cell viability or transfection efficiency if necessary.
-
Plot the reporter activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to assess the in vivo anti-inflammatory activity of a compound.
Objective: To evaluate the in vivo anti-inflammatory potency of this compound.
Materials:
-
Rodents (e.g., Wistar or Sprague-Dawley rats).
-
Carrageenan solution (e.g., 1% in sterile saline).
-
Test compound (this compound) and reference drug (e.g., Indomethacin).
-
Vehicle for drug administration.
-
Plethysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
-
Drug Administration:
-
Administer the test compound, reference drug, or vehicle to the respective groups via an appropriate route (e.g., oral, intraperitoneal, or topical).
-
-
Induction of Inflammation:
-
After a specific time following drug administration (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
-
Determine the dose-dependent anti-inflammatory effect of the test compound.
-
Conclusion
The available data on glucocorticoid receptor binding affinity suggests that this compound possesses a notable potency. However, a comprehensive evaluation of its biological activity requires further investigation using functional assays such as gene transactivation and in vivo anti-inflammatory models. The experimental protocols detailed in this guide provide a standardized framework for conducting such comparative studies, enabling researchers to accurately assess the therapeutic potential of this compound relative to other corticosteroids. This information is crucial for informed decision-making in drug discovery and development programs.
References
A Cross-Validation of Analytical Methods for Beclomethasone Dipropionate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of beclomethasone dipropionate (BDP) and its primary derivatives, including its active metabolite beclomethasone 17-monopropionate (17-BMP) and other related substances. The following sections detail experimental protocols, comparative performance data, and visual representations of metabolic pathways and analytical workflows to aid in method selection and implementation.
Comparative Analysis of Chromatographic Methods
The analysis of beclomethasone dipropionate and its derivatives is predominantly achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ultra-high-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS). Each technique offers distinct advantages in terms of sensitivity, resolution, and analysis time. The choice of method often depends on the specific requirements of the analysis, such as the matrix complexity and the concentration levels of the analytes.
Quantitative Performance Data
The following tables summarize the quantitative performance data from various validated methods for the analysis of beclomethasone dipropionate and its related compounds.
Table 1: HPLC Method Performance for Beclomethasone Dipropionate Analysis
| Parameter | Method 1[1][2] | Method 2[3][4][5][6] | Method 3[7] | Method 4[8] |
| Stationary Phase | BDS Hypersil C18 (250mm x 4.6mm, 5µm) | RP C18 (250 mm x 4.60 mm, 5 µm) | Hi Q Sil C18 (250 x 4.6 mm, 5 μm) | Eclipse XDB Phenyl (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) | Methanol: Water (85:15 v/v) | 1 mM Ammonium acetate buffer: Acetonitrile (10:90 v/v) | Methanol: Water (80:20, v/v) |
| Flow Rate | 1.0 ml/min | 1.0 mL/min | 1 ml/min | 1.0 mL min-1 |
| Detection (UV) | 230nm | 254 nm | 223 nm | 240 nm |
| Linearity Range (µg/mL) | 1-6 | 5.0-25.0 | 10-60 | 30.36 – 91.07 |
| Correlation Coefficient (r²) | 0.9961 | > 0.999 | 0.996 | 0.99989 |
| Accuracy (% Recovery) | Not Specified | 98.03% to 100.35% | Not Specified | Within acceptable statistical limits |
| Precision (% RSD) | < 2.0% (Intraday & Interday) | < 2.0% | Not Specified | 1.60% (Intra-day), 1.43% (Intermediate) |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.062 |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: UPLC-MS/MS Method Performance for Beclomethasone Dipropionate and Metabolites
| Parameter | Method 1[9][10] | Method 2[11] | Method 3[12][13] |
| Analytes | BDP, 17-BMP | Beclomethasone | BDP, 17-BMP, B21P, BOH |
| Matrix | Rat and Human Plasma, Rat Tissues | Human Plasma | Equine Plasma and Urine |
| Extraction | Solid-phase extraction (plasma), Liquid-liquid extraction (tissues) | Solid-phase extraction | Methyl tert-butyl ether extraction |
| Column | Not Specified | Not Specified | C8 column |
| Mobile Phase | Not Specified | Not Specified | Methanol and Ammonium formate (2 mmol l-1, pH 3.4) gradient |
| Detection | ESI+-MS/MS | LC-MS/MS | ESI-MS/MS |
| Linearity Range (ng/mL) | 0.05 - 5 | Not Specified (LLOQ 5.0 pg/mL) | Not Specified |
| Precision (% RSD) | ≤ 20% at LLOQ, ≤ 15% at other QC levels | Not Specified | Not Specified |
| LOD (pg/mL) | Not Specified | Not Specified | 13 (BDP, B17P), 25 (BOH), 50 (B21P) in plasma |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Method 1: Stability-Indicating RP-HPLC Method[3][4][5][6]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: RP C18, 250 mm x 4.60 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and water in an 85:15 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation:
-
A stock standard solution of BDP (0.5 mg/mL) is prepared by accurately weighing and dissolving the standard in methanol.
-
For analysis of formulations like nanocapsules, the sample is diluted with methanol, sonicated for 10 minutes, and then centrifuged for 20 minutes to extract the drug.
-
All solutions are filtered through a 0.45 µm membrane filter prior to injection.
-
-
Validation Parameters:
-
Linearity: Assessed over a concentration range of 5.0-25.0 µg/mL.
-
Accuracy: Determined by the recovery of spiked samples, with acceptable limits between 98.0% and 102.0%.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of less than 2.0%.
-
Specificity: Confirmed by the absence of interference from excipients and degradation products under stress conditions (acidic, basic, and photolytic).
-
Method 2: LC-MS/MS Method for Biological Matrices[9][10]
-
Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer with a positive electrospray ionization (ESI+) source.
-
Analytes: Beclomethasone dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP).
-
Internal Standard: Fluticasone propionate (FP).
-
Sample Preparation:
-
Plasma: Solid-phase extraction.
-
Tissues (lung, liver, kidney): Liquid-liquid extraction.
-
-
Validation Parameters:
-
Linearity: Established over a range of 0.05 to 5 ng/mL for both analytes.
-
Precision: Within-day and between-day coefficients of variation should be ≤ 20% at the lower limit of quantification (LLOQ) and ≤ 15% at other quality control concentrations.
-
Visualizing Metabolic and Analytical Processes
Beclomethasone Dipropionate Metabolism
Beclomethasone dipropionate is a prodrug that undergoes metabolic activation and degradation. The primary pathway involves hydrolysis by esterases to form the pharmacologically active metabolite, beclomethasone 17-monopropionate (17-BMP). Further metabolism by CYP3A enzymes leads to inactive products.[3][4][14]
Caption: Metabolic pathway of Beclomethasone Dipropionate.
General Analytical Workflow for BDP Analysis
The following diagram illustrates a typical workflow for the analysis of beclomethasone dipropionate and its derivatives from a pharmaceutical formulation or biological matrix.
Caption: General workflow for BDP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Forced Degradation Behavior: Beclomethasone Dipropionate vs. 2-Bromo-beclomethasone Dipropionate
For researchers, scientists, and drug development professionals, understanding the stability and degradation pathways of active pharmaceutical ingredients (APIs) is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a detailed comparison of the forced degradation behavior of beclomethasone dipropionate (BDP) and its brominated analog, 2-Bromo-beclomethasone dipropionate.
While extensive data is available on the forced degradation of the widely used corticosteroid beclomethasone dipropionate, similar studies on this compound are not readily found in publicly available literature. This guide will therefore present a comprehensive overview of the experimental data for BDP and offer a theoretical perspective on the potential degradation behavior of its brominated counterpart based on chemical structure and reactivity.
Beclomethasone Dipropionate: A Review of Forced Degradation Studies
Beclomethasone dipropionate, a potent glucocorticoid, is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. Numerous studies have been conducted to elucidate its degradation pathways and identify the resulting degradants.
Summary of Quantitative Degradation Data
The following table summarizes the typical degradation of beclomethasone dipropionate observed under different stress conditions, as reported in various studies. It is important to note that the extent of degradation can vary depending on the precise experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Primary Degradants Identified |
| Acidic Hydrolysis | 0.1 M HCl | 1 - 12 hours | Room Temperature - 60°C | 5 - 55% | Beclomethasone-17-propionate, Beclomethasone-21-propionate, Beclomethasone |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temperature | ~99% | Beclomethasone-17-propionate, Beclomethasone-21-propionate, Beclomethasone |
| Oxidative Degradation | 3-30% H₂O₂ | 24 hours | Room Temperature | 10 - 20% | Oxidative adducts, Impurity A |
| Thermal Degradation | Dry Heat | 24 hours | 60°C | 5 - 15% | Not specified in detail |
| Photolytic Degradation | Sunlight/UV Light | 24 hours | Ambient | 49 - 90% | Not specified in detail |
Note: The percentage of degradation is an approximate range compiled from multiple sources and can vary significantly based on specific experimental parameters.
Key Degradation Products
The primary degradation products of beclomethasone dipropionate result from the hydrolysis of the ester groups at the C-17 and C-21 positions. The main identified degradants include:
-
Beclomethasone-17-propionate (Impurity A)
-
Beclomethasone-21-propionate
-
Beclomethasone (the free alcohol)
This compound: A Theoretical Perspective on Stability
As of the latest literature review, specific forced degradation studies on this compound have not been published. However, we can infer potential differences in its stability compared to beclomethasone dipropionate based on the introduction of a bromine atom at the C-2 position of the steroid's A-ring.[1]
The synthesis of this compound involves the electrophilic bromination of beclomethasone dipropionate.[1] The presence of the bromine atom at this position can influence the electronic properties of the A-ring, which contains a 1,4-diene-3-one system. This system is susceptible to electrophilic attack.[1]
Potential Implications of the 2-Bromo Substitution:
-
Electronic Effects: Bromine is an electron-withdrawing group, which could potentially influence the reactivity of the A-ring and the susceptibility of the entire molecule to certain degradation pathways.
-
Steric Hindrance: The larger size of the bromine atom compared to a hydrogen atom might introduce steric hindrance, which could affect the approach of reactants and potentially alter degradation rates.
-
Susceptibility to Nucleophilic Substitution: The bromine atom itself could be a site for nucleophilic substitution reactions under certain conditions.[1]
Without experimental data, it is difficult to predict whether these factors would lead to increased or decreased stability compared to beclomethasone dipropionate. However, it is reasonable to hypothesize that the degradation pathways involving the ester groups at C-17 and C-21 would likely remain similar, as the primary modification is on the A-ring.
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on corticosteroids like beclomethasone dipropionate, based on common practices in the pharmaceutical industry and published literature.
Acidic Degradation
-
Preparation: Dissolve a known concentration of the drug substance in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application: Add an equal volume of 0.1 M hydrochloric acid.
-
Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 to 12 hours).[2][3]
-
Neutralization: After the incubation period, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the sample to a suitable concentration and analyze using a stability-indicating HPLC method.
Alkaline Degradation
-
Preparation: Dissolve the drug substance in a suitable solvent.
-
Stress Application: Add an equal volume of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 1 hour).[4]
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the resulting solution by HPLC.
Oxidative Degradation
-
Preparation: Prepare a solution of the drug substance.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Analyze the sample directly by HPLC.
Thermal Degradation
-
Preparation: Place the solid drug substance in a suitable container.
-
Stress Application: Expose the sample to dry heat in an oven at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[5]
-
Sample Preparation for Analysis: After exposure, dissolve the sample in a suitable solvent.
-
Analysis: Analyze the solution by HPLC.
Photolytic Degradation
-
Preparation: Prepare a solution of the drug substance.
-
Stress Application: Expose the solution to sunlight or a UV light source providing an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample should be stored under the same conditions to exclude the effects of temperature.
-
Analysis: Analyze the exposed and control samples by HPLC.
Visualizing Experimental Workflows and Degradation Pathways
To aid in the understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical forced degradation workflow and the primary degradation pathway of beclomethasone dipropionate.
Caption: A typical experimental workflow for forced degradation studies.
Caption: Primary hydrolytic degradation pathway of Beclomethasone Dipropionate.
Conclusion
The forced degradation of beclomethasone dipropionate is well-documented, with hydrolysis of the C-17 and C-21 ester groups being the primary degradation pathway under acidic and alkaline conditions. The molecule also shows susceptibility to oxidative, thermal, and photolytic stress.
In contrast, there is a notable absence of publicly available forced degradation data for this compound. While the introduction of a bromine atom at the C-2 position is expected to influence the molecule's stability, the precise nature and extent of this influence remain to be experimentally determined. Future studies are warranted to elucidate the degradation profile of this analog and to provide a direct, data-driven comparison with beclomethasone dipropionate. Such studies would be invaluable for the development of stable formulations and for ensuring the quality and safety of drug products containing this API.
References
A Comparative Guide to the Identification and Confirmation of 2-Bromo-beclomethasone dipropionate in Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the robust identification and confirmation of 2-Bromo-beclomethasone dipropionate, a potential impurity and significant related substance of beclomethasone dipropionate in pharmaceutical formulations. The following sections detail experimental protocols, present comparative data, and offer visualizations to aid in method selection and implementation.
Introduction
This compound is a brominated derivative of beclomethasone dipropionate, a synthetic corticosteroid widely used in the treatment of asthma and other inflammatory conditions.[1] As a potential process-related impurity or degradant, its detection and quantification are critical for ensuring the quality, safety, and efficacy of beclomethasone dipropionate drug products. This guide explores and compares various analytical techniques essential for its identification and confirmation.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of this compound. UPLC, utilizing sub-2 µm particle columns, generally offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC.
Comparative Performance of HPLC and UPLC
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Typical Column Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer (e.g., > 10 minutes) | Shorter (e.g., < 5 minutes) |
| Resolution | Good | Excellent, with sharper peaks |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range | Typically in the ng/mL to low µg/mL range[2][3] |
| System Backpressure | Lower | Significantly Higher |
| Solvent Consumption | Higher | Lower |
Experimental Protocol: UPLC Method for Beclomethasone Dipropionate and Related Substances
This protocol is adapted from a validated method for beclomethasone dipropionate and its impurities and is suitable for the detection of this compound.[2][3]
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Methanol, 0.1% Orthophosphoric acid, and Acetonitrile in a ratio of 45:35:20 (v/v/v)[2][3]
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the drug product sample in a suitable diluent (e.g., methanol or mobile phase) to achieve a target concentration.
-
Forced degradation samples can be prepared by subjecting the drug substance to stress conditions as detailed in the "Forced Degradation Studies" section.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Validation Parameters:
A typical validation for such a method would demonstrate linearity, accuracy, precision, specificity, and sensitivity.[4][5][6]
| Validation Parameter | Typical Acceptance Criteria | Example Data (for Beclomethasone Dipropionate) |
| Linearity (r²) | ≥ 0.999 | 0.9995[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.14%[7] |
| Precision (% RSD) | ≤ 2.0% | < 2.0%[4][8] |
| LOD | Signal-to-Noise Ratio of 3:1 | 28.30 ng/band (HPTLC)[7] |
| LOQ | Signal-to-Noise Ratio of 10:1 | 85.76 ng/band (HPTLC)[7] |
Spectroscopic Techniques for Structural Elucidation
For unambiguous confirmation of the identity of this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The introduction of a bromine atom at the C-2 position of the beclomethasone dipropionate steroid core is expected to cause significant downfield shifts in the ¹H and ¹³C NMR spectra for the adjacent C-1 proton and the C-2 carbon.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the deuterated solvent.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₂₈H₃₆BrClO₇), the expected monoisotopic mass is approximately 598.1 g/mol . The presence of both bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.
Experimental Protocol: LC-MS/MS
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for steroids.
-
Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Mode: Positive ion mode is often preferred for corticosteroids.
-
Sample Introduction: The effluent from the HPLC or UPLC system is directly introduced into the mass spectrometer.
-
Fragmentation Analysis: Collision-Induced Dissociation (CID) can be used to study the fragmentation patterns of the protonated molecule [M+H]⁺, providing further structural confirmation.[9][10]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, which may include this compound.
Experimental Protocol: Forced Degradation
The following conditions are typically employed for forced degradation studies of beclomethasone dipropionate:[2][7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[2]
-
Base Hydrolysis: 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Dry heat at 60°C for 24 hours.[7]
-
Photolytic Degradation: Exposure to sunlight for 24 hours.[7]
After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with the mobile phase for analysis by HPLC or UPLC.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the identification and confirmation of this compound.
Caption: Workflow for Identification and Confirmation.
Caption: HPLC vs. UPLC Comparison Logic.
Conclusion
The identification and confirmation of this compound in drug products require a multi-faceted analytical approach. While UPLC offers superior performance for separation and quantification in terms of speed and resolution, orthogonal techniques like NMR and Mass Spectrometry are crucial for unequivocal structural confirmation. The implementation of robust, validated analytical methods, as outlined in this guide, is paramount for ensuring the quality and safety of beclomethasone dipropionate formulations.
References
- 1. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. VALIDATION OF A FORCED DEGRADATION UPLC METHOD FOR ESTIMATION OF BECLOMETHASONE DIPROPIONATE IN RESPULES DOSAGE FORM [zenodo.org]
- 4. rjptonline.org [rjptonline.org]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. neuroquantology.com [neuroquantology.com]
- 8. scielo.br [scielo.br]
- 9. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inter-laboratory Comparison of 2-Bromo-beclomethasone Dipropionate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies applicable to the analysis of 2-Bromo-beclomethasone dipropionate, a brominated derivative of the synthetic corticosteroid beclomethasone dipropionate. Due to the limited availability of direct inter-laboratory comparison studies for this specific compound, this document synthesizes and compares data from established analytical methods for the parent compound, beclomethasone dipropionate, and its related impurities. The experimental data and protocols presented are drawn from various studies and are intended to serve as a valuable resource for researchers developing and validating analytical methods for this compound.
Data Presentation: Comparison of Analytical Methods
The following tables summarize quantitative data from various High-Performance Liquid Chromatography (HPLC) methods used for the analysis of beclomethasone dipropionate and its related substances. These methods can be adapted for the analysis of this compound.
Table 1: HPLC Method Parameters for Beclomethasone Dipropionate and Related Compounds
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Stationary Phase | RP C18 (250 mm x 4.60 mm, 5 µm, 110 Å) | BDS Hypersil C18 (250mm x 4.6m, 5µm) | Kromasil C18 (150 mm × 4.6 mm, 5 μm) | Lichrosorb RP-18 or Lichrosphere RP-18 |
| Mobile Phase | Methanol:Water (85:15 v/v) | Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v) | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water (3:2) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 254 nm | 230 nm | 254 nm | 239 nm |
Table 2: Performance Characteristics of a Validated HPLC Method for Beclomethasone Dipropionate [1]
| Parameter | Result |
| Linearity Range | 5.0-25.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD) | < 2.0% |
| Accuracy (Recovery) | 98.03% to 100.35% |
| Limit of Detection (LOD) | Calculated as 3.3 δ/S |
| Limit of Quantitation (LOQ) | Calculated as 10 δ/S |
Note: δ represents the standard deviation of the response and S represents the slope of the calibration curve.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the analysis of this compound.
Synthesis and Purification of this compound
The synthesis of this compound involves the selective electrophilic bromination of beclomethasone dipropionate.[5] The reaction is typically performed using a brominating agent in a suitable organic solvent under controlled temperature to ensure selective bromination at the C-2 position.[5] Purification of the resulting brominated compound can be achieved using flash-column silica gel chromatography.[5][6]
Analytical Method for Beclomethasone Dipropionate and Impurities by HPLC[4]
This method is suitable for the purity control of beclomethasone dipropionate and the determination of its principal degradation products.
-
Sample Preparation: Dilute the sample with methanol.
-
Chromatographic System:
-
Stationary Phase: Lichrosorb RP-18 or Lichrosphere RP-18.
-
Mobile Phase: Acetonitrile-water (3:2).
-
Detection: UV at 239 nm.
-
-
Performance: The practical detection limit for impurities is 0.02% of the parent drug, with an absolute detection limit of 2.5 ng for each injected compound.[4]
Stability-Indicating RP-HPLC Method for Beclomethasone Dipropionate[1]
This method is validated for the determination of beclomethasone dipropionate in nanocapsule suspensions and is indicative of stability.
-
Chromatographic Conditions:
-
Column: RP C18 (250 mm x 4.60 mm, 5 µm, 110 Å).
-
Mobile Phase: Methanol and water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Validation: The method was validated for linearity, precision, accuracy, and specificity, showing no interference from degradation products under acid, basic, and photolytic conditions.[1]
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of Brominated vs. Non-Brominated Beclomethasone Dipropionate
For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of standard beclomethasone dipropionate and its brominated analogue. Leveraging experimental data, we delve into the structural and analytical differences imparted by the introduction of a bromine atom to this potent corticosteroid.
Beclomethasone dipropionate is a widely utilized synthetic glucocorticoid for the management of various inflammatory conditions. The strategic addition of a bromine atom to its molecular structure, creating 2-Bromo-beclomethasone dipropionate, offers a valuable tool for researchers, particularly as an impurity reference standard and for developing a deeper understanding of structure-activity relationships. This guide presents a comparative analysis of these two compounds, focusing on their spectroscopic signatures.
Comparative Spectroscopic and Physical Data
The introduction of a bromine atom at the C-2 position of the beclomethasone dipropionate steroid core induces notable changes in its physicochemical properties and, consequently, its spectroscopic profile. The following table summarizes the key quantitative data for both compounds.
| Property | Beclomethasone Dipropionate | This compound |
| Molecular Formula | C₂₈H₃₇ClO₇ | C₂₈H₃₆BrClO₇[1][2][3][4] |
| Molecular Weight | 521.04 g/mol | 599.94 g/mol [1][2][3][4] |
| Appearance | White to pale yellowish-white crystalline powder | Crystalline solid |
| Melting Point | Approximately 210 °C (with decomposition) | 217-218 °C[4] |
Experimental Protocols
The characterization and comparison of these two compounds rely on a suite of standard spectroscopic techniques. Below are the detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and retention time of each compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of each compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) to elucidate fragmentation patterns.
-
Sample Preparation: Samples are infused directly or eluted from the HPLC system into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and confirm the position of the bromine atom.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS). The introduction of the electronegative bromine atom at the C-2 position is expected to cause a downfield shift for the adjacent proton at C-1 and the carbon at C-2 in the spectra of the brominated compound.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecules.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Samples are prepared as potassium bromide (KBr) discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹. Characteristic absorption bands for functional groups such as carbonyls (C=O), hydroxyls (O-H), and carbon-halogen bonds are identified.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of brominated and non-brominated beclomethasone dipropionate.
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis.
Glucocorticoid Receptor Signaling Pathway
Beclomethasone dipropionate exerts its anti-inflammatory effects through the glucocorticoid receptor (GR) signaling pathway. It is a prodrug that is rapidly hydrolyzed to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which has a high affinity for the GR.[6][7] The binding of 17-BMP to the cytoplasmic GR initiates a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid receptor signaling pathway for beclomethasone dipropionate.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. clearsynth.com [clearsynth.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-BroMobecloMetasone Dipropionate | 1204582-47-7 [chemicalbook.com]
- 5. This compound | 1204582-47-7 | Benchchem [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Specificity of Analytical Methods for 2-Bromo-beclomethasone dipropionate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount for the accurate quantification of active pharmaceutical ingredients (APIs) and the detection of impurities. This guide provides a comparative evaluation of analytical methods for determining 2-Bromo-beclomethasone dipropionate, a known impurity of the synthetic corticosteroid, beclomethasone dipropionate. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing beclomethasone dipropionate and its related substances. The choice between these methods often depends on the desired speed, resolution, and sensitivity. The following table summarizes key performance parameters from various published methods, providing a basis for comparison. While specific resolution data for this compound is not always explicitly stated, the successful separation of numerous other structurally similar impurities is a strong indicator of a method's potential specificity.
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (HPLC) |
| Principle | Reverse Phase UPLC | Reverse Phase HPLC | Reverse Phase HPLC |
| Column | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1] | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[2][3] | Phenomenex Gemini ODS C18 (200 x 4.6 mm, 5.0 µm)[4] |
| Mobile Phase | Gradient elution with acetonitrile and water[1] | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v)[2][3] | Methanol: Buffer pH 4 (65:35, v/v)[4] |
| Flow Rate | 0.4 mL/min[1] | 1.0 mL/min[2][3] | Not Specified |
| Detection | UV at 238 nm or 254 nm[1] | UV at 230 nm[2][3] | UV at 215 nm[4] |
| Resolution (Rs) | Resolution between all peak pairs was at least 2.66 (specific Rs for 2-Bromo-BDP not stated)[1] | Not explicitly stated for individual impurities. | Not explicitly stated for individual impurities. |
| Specificity | Method demonstrated separation of 10 known process impurities and degradation products.[1] | The method is described as specific.[2][3] | The method was validated for specificity.[4] |
Experimental Protocol: Specificity Evaluation by HPLC
This protocol outlines a typical experiment to evaluate the specificity of an HPLC method for the analysis of this compound in the presence of beclomethasone dipropionate.
1. Objective: To demonstrate the ability of the HPLC method to separate this compound from beclomethasone dipropionate and other potential impurities.
2. Materials:
-
Beclomethasone Dipropionate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Purified water
-
HPLC system with UV detector
-
Analytical column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile: Methanol: 0.1% Orthophosphoric acid in water (60:20:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Beclomethasone Dipropionate (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL) in methanol.
-
Prepare a mixed standard solution containing a known concentration of Beclomethasone Dipropionate (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation (for drug product analysis):
-
Accurately weigh a portion of the drug product and extract the active ingredients with a suitable solvent (e.g., methanol).
-
Dilute the extract with the mobile phase to a final concentration within the linear range of the method.
-
-
Forced Degradation Studies:
-
To further demonstrate specificity, subject the Beclomethasone Dipropionate drug substance to stress conditions (acid, base, oxidation, heat, and light) as per ICH guidelines.
-
Prepare samples of the stressed material for HPLC analysis.
-
-
Analysis:
-
Inject the individual standard solutions, the mixed standard solution, a blank (mobile phase), a placebo (if applicable), and the stressed samples into the HPLC system.
-
Record the chromatograms.
-
5. Data Analysis and Acceptance Criteria:
-
The method is considered specific if the peak for this compound is well-resolved from the peak of beclomethasone dipropionate and any other peaks in the chromatograms of the mixed standard and stressed samples.
-
The resolution (Rs) between the beclomethasone dipropionate peak and the this compound peak should be greater than 1.5.
-
The peak purity of the beclomethasone dipropionate peak in the presence of its impurities and degradants should be evaluated using a photodiode array (PDA) detector.
Visualizing Key Processes
To better understand the context of this analysis, the following diagrams illustrate the mechanism of action of beclomethasone dipropionate and the workflow for evaluating analytical method specificity.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Specificity Evaluation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
